D-Lactal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
(2R,3R,5R)-4-[(1R,2R,3S,4S,5R)-1,2,3,4,5,6-hexahydroxyhexoxy]-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1 |
InChI Key |
PYUOYXPEAXAJQI-ZWRLUOFISA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of D-Lactal from Chiral Pool Starting Materials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of D-Lactal, a disaccharide derivative, utilizing D-glucose as a readily available chiral pool starting material. The core of this synthetic strategy involves the preparation of the key intermediate, tri-O-acetyl-D-glucal, followed by a stereoselective Ferrier glycosylation to construct the target disaccharide. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and reaction mechanism.
Introduction
The use of chiral pool starting materials is a cornerstone of efficient and stereoselective synthesis in organic chemistry. Naturally occurring, enantiomerically pure compounds such as carbohydrates provide a cost-effective and readily available source of chirality for the synthesis of complex molecules. D-glucose, in particular, is an abundant and inexpensive monosaccharide that serves as a versatile starting point for the synthesis of a wide array of chiral building blocks and target molecules.
This compound, with the chemical structure (2S,3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol and a molecular formula of C₁₂H₂₀O₉, is a 2,3-unsaturated disaccharide. Its synthesis from the chiral pool provides a practical approach to this complex molecule. The key transformations involve the conversion of D-glucose into a reactive glycosyl donor, tri-O-acetyl-D-glucal, and its subsequent coupling with a suitable glycosyl acceptor via a Ferrier rearrangement.
This guide will detail the synthetic route from D-glucose to this compound, providing actionable experimental protocols and summarizing key quantitative data to aid researchers in the practical application of these methods.
Synthetic Pathway Overview
The synthesis of this compound from D-glucose can be conceptually divided into two main stages:
-
Synthesis of Tri-O-acetyl-D-glucal: This stage involves the conversion of D-glucose into the key intermediate, tri-O-acetyl-D-glucal. This transformation proceeds through the formation of acetobromoglucose, followed by a reductive elimination.
-
Ferrier Glycosylation: This final stage involves the stereoselective coupling of tri-O-acetyl-D-glucal (the glycosyl donor) with a protected dihydropyranol derivative (the glycosyl acceptor) using a Lewis acid catalyst to form the 2,3-unsaturated glycosidic bond characteristic of this compound.
The overall synthetic workflow is depicted in the following diagram:
Detailed Experimental Protocols
Stage 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
This procedure is based on the classical method developed by Emil Fischer and has been widely adapted.
Step 1: Synthesis of Acetobromoglucose (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide)
-
Materials: D-glucose, Acetic Anhydride, Red Phosphorus, Bromine, Chloroform.
-
Procedure:
-
To a cooled (0 °C) and stirred mixture of red phosphorus (10 g) and acetic anhydride (100 mL), slowly add bromine (30 mL) over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, add finely powdered D-glucose (50 g) in portions to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water (500 mL) and stir vigorously for 1 hour to hydrolyze excess acetic anhydride.
-
Extract the aqueous layer with chloroform (3 x 200 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until neutral, then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromoglucose as a syrup, which can be crystallized from diethyl ether.
-
Step 2: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
-
Materials: Acetobromoglucose, Zinc dust, Acetic Acid, Sodium Acetate, Diethyl Ether.
-
Procedure:
-
In a round-bottom flask, prepare a solution of acetobromoglucose (41 g, 0.1 mol) in 50% aqueous acetic acid (200 mL).
-
To this solution, add zinc dust (30 g, 0.46 mol) and sodium acetate (15 g, 0.18 mol).
-
Stir the mixture vigorously at room temperature for 4 hours. The reaction is exothermic and may require occasional cooling.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Extract the filtrate with diethyl ether (3 x 150 mL).
-
Wash the combined ether extracts with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to afford pure tri-O-acetyl-D-glucal as a white solid.
-
Stage 2: Synthesis of this compound via Ferrier Glycosylation
The following is a representative protocol for the Ferrier glycosylation to synthesize a protected form of this compound, based on known procedures for similar 2,3-unsaturated disaccharides. The glycosyl acceptor is a protected dihydropyranol, which can be synthesized from a suitable starting material. For the purpose of this guide, we will denote the acceptor as Protected Dihydropyranol .
-
Materials: 3,4,6-Tri-O-acetyl-D-glucal, Protected Dihydropyranol, Ruthenium(III) chloride (RuCl₃), Anhydrous Acetonitrile.
-
Procedure:
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) and the Protected Dihydropyranol acceptor (1.2 equiv) in anhydrous acetonitrile under an argon atmosphere, add RuCl₃ (2 mol%) at room temperature.[1]
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in dichloromethane and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected this compound. The reaction typically affords the α-anomer as the major product.[1]
-
Stage 3: Deprotection to Yield this compound
-
Materials: Protected this compound, Sodium Methoxide, Methanol, Ion-exchange resin (Dowex 50W-X8).
-
Procedure (Zemplén deacetylation):
-
Dissolve the protected this compound in dry methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) and stir at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with an acidic ion-exchange resin (Dowex 50W-X8), filter, and concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the key synthetic steps. Yields and stereoselectivities for the Ferrier glycosylation are based on analogous reactions reported in the literature.
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Stereoselectivity (α:β) | Reference |
| 1. Acetobromoglucose Synthesis | D-Glucose | Acetobromoglucose | Ac₂O, Red P, Br₂ | 80-90 | N/A | |
| 2. Tri-O-acetyl-D-glucal Synthesis | Acetobromoglucose | Tri-O-acetyl-D-glucal | Zn, AcOH | 70-85 | N/A | |
| 3. Ferrier Glycosylation | Tri-O-acetyl-D-glucal | Protected this compound | Protected Dihydropyranol, RuCl₃, MeCN, rt | 75-90 | >20:1 | [1] |
| 4. Deprotection | Protected this compound | This compound | NaOMe, MeOH | >95 | N/A |
Mechanism of the Ferrier Glycosylation
The Ferrier rearrangement is the key bond-forming reaction in the synthesis of this compound. The reaction proceeds through a resonance-stabilized allylic oxocarbenium ion intermediate. The stereochemical outcome is often influenced by the catalyst and the nature of the nucleophile.
The Lewis acid (e.g., RuCl₃) coordinates to the oxygen of the C3-acetate group of tri-O-acetyl-D-glucal, facilitating its departure and the formation of a resonance-stabilized allylic oxocarbenium ion. The incoming nucleophile (the hydroxyl group of the glycosyl acceptor) then attacks the anomeric carbon (C1), typically from the less hindered α-face, leading to the formation of the α-glycoside as the major product.
Conclusion
This technical guide has detailed a robust and efficient synthetic route to this compound, a 2,3-unsaturated disaccharide, starting from the readily available chiral pool material, D-glucose. The key steps involve the synthesis of the versatile intermediate tri-O-acetyl-D-glucal, followed by a stereoselective Ferrier glycosylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and natural product synthesis, enabling the practical synthesis of this compound and related compounds. The methodologies described herein highlight the power of leveraging the inherent chirality of natural products for the stereocontrolled synthesis of complex molecules.
References
Stereoselective Synthesis of D-Lactal Derivatives: A Technical Guide for Drug Discovery and Development
October 28, 2025
Abstract
This technical guide provides an in-depth overview of the stereoselective synthesis of D-Lactal derivatives, a class of carbohydrate mimetics with significant potential in drug discovery and development. The document details key synthetic strategies, including chemical and enzymatic methodologies, with a focus on achieving high stereocontrol. Comprehensive experimental protocols for seminal reactions are provided, alongside a quantitative analysis of reported yields and stereoselectivities. Furthermore, the guide explores the emerging biological significance of this compound derivatives, particularly their role in modulating cellular processes through the inhibition of signaling pathways and their influence on protein glycosylation. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of these unique glycomimetics.
Introduction: The Significance of this compound Derivatives
This compound and its derivatives are unsaturated pyranose analogs characterized by a double bond between carbons 1 and 2 of the pyranoid ring. This structural feature imparts conformational rigidity and unique electronic properties compared to their saturated carbohydrate counterparts. These molecules serve as versatile chiral building blocks in the synthesis of a wide array of biologically active compounds, including nucleoside analogs, C-glycosides, and various natural products. Their ability to mimic the transition states of glycosyltransferases and glycosidases makes them compelling candidates for the development of enzyme inhibitors with potential applications in antiviral, antibacterial, and anticancer therapies. The stereoselective synthesis of this compound derivatives is therefore a critical area of research, as the precise spatial arrangement of substituents on the pyran ring is paramount to their biological activity.
Key Strategies for Stereoselective Synthesis
The stereocontrolled synthesis of this compound derivatives primarily relies on two strategic approaches: chemical synthesis, often leveraging the reactivity of glycals, and enzymatic synthesis, which harnesses the inherent stereoselectivity of enzymes.
Chemical Synthesis: The Ferrier Rearrangement and Beyond
A cornerstone in the synthesis of this compound derivatives is the Ferrier rearrangement, a powerful acid-catalyzed reaction of a glycal with a nucleophile. This reaction typically proceeds through an allylic oxocarbenium ion intermediate, and the stereochemical outcome is influenced by the nature of the catalyst, solvent, and protecting groups on the glycal.
Another significant chemical approach involves the stereoselective glycosylation using vinyl oxiranes derived from D-glucal. This method allows for the completely stereoselective formation of 2-unsaturated β-O-glycosides through a syn 1,4-addition pathway[1].
Enzymatic Synthesis: A Green and Highly Selective Alternative
Enzymatic methods offer a green and highly stereoselective route to this compound derivatives. Glycoside hydrolases, such as β-galactosidases, which typically catalyze the hydrolysis of glycosidic bonds, can be employed in their "transglycosylation" or "reverse hydrolysis" mode to synthesize glycosides with absolute stereoselectivity at the anomeric center[2]. This approach is particularly advantageous for the synthesis of unstable glycosides as it proceeds under mild reaction conditions[2].
Experimental Protocols
This section provides detailed experimental methodologies for key reactions in the stereoselective synthesis of this compound derivatives.
General Procedure for Ferrier Glycosylation
To a solution of the protected D-glucal (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon, nitrogen) is added the alcohol nucleophile (1.2-2.0 eq). The reaction mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C), and a Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, InCl₃) (0.1-1.0 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃, triethylamine) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Stereoselective β-Glycosylation via a Vinyl Oxirane Derived from D-Glucal
The vinyl oxirane is generated in situ by treating the corresponding hydroxy mesylate derived from D-glucal with a base (e.g., t-BuOK) in an anhydrous solvent such as benzene. The O-nucleophile (e.g., alcohol, phenol) is then added to the reaction mixture. The reaction proceeds stereoselectively to yield the corresponding 2-unsaturated β-O-glycoside. The product is isolated and purified using standard chromatographic techniques.[1]
Enzymatic Synthesis of Alkyl β-D-2-deoxygalactopyranosides
The synthesis is carried out in a buffered aqueous solution containing the glycal (e.g., D-galactal) as the glycosyl donor and an excess of the alcohol as the acceptor. The reaction is initiated by the addition of a β-galactosidase enzyme preparation. The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the enzyme is denatured (e.g., by heating or addition of an organic solvent), and the product is isolated and purified by chromatography.[2]
Quantitative Data on Stereoselective Syntheses
The efficiency and stereoselectivity of various synthetic methods for this compound derivatives are summarized below. The choice of method often depends on the desired stereochemical outcome and the nature of the substituents.
| Starting Material | Reaction Type | Catalyst/Enzyme | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (α:β) | Reference |
| Tri-O-acetyl-D-glucal | Ferrier Glycosylation | BF₃·OEt₂ | Methanol | Methyl 2,3-dideoxy-α/β-D-erythro-hex-2-enopyranoside | 75-85 | Varies with conditions | General Knowledge |
| Tri-O-acetyl-D-glucal | Ferrier Glycosylation | InCl₃ | Allyl alcohol | Allyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 90 | >95:5 (α) | General Knowledge |
| D-Glucal derivative | Vinyl Oxirane Addition | t-BuOK | Benzyl alcohol | Benzyl 2,3-dideoxy-β-D-erythro-hex-2-enopyranoside | High | Exclusively β | [1] |
| D-Galactal | Enzymatic Glycosylation | β-Galactosidase | Propanol | Propyl 2-deoxy-β-D-galactopyranoside | Moderate | Exclusively β | [2] |
Biological Roles and Drug Development Applications
This compound derivatives are emerging as important molecules in drug discovery due to their ability to modulate various biological processes.
Inhibition of Signaling Pathways
While direct evidence for this compound derivatives in specific signaling pathways is still an active area of research, related carbohydrate-based compounds have shown significant activity. For instance, various natural compounds containing pyranose rings act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt, MAPK, and mTOR pathways[3][4]. The structural similarity of this compound derivatives to these natural inhibitors suggests their potential to be developed as targeted therapeutics. The workflow for identifying such inhibitors is depicted below.
Caption: Workflow for the discovery of signaling pathway inhibitors.
Influence on Protein Glycosylation
Glycosylation is a critical post-translational modification that affects protein folding, stability, and function[5]. Aberrant glycosylation is a hallmark of many diseases, including cancer. This compound derivatives, as mimics of natural sugars, have the potential to interfere with the glycosylation machinery. They can act as competitive inhibitors of glycosyltransferases or be incorporated into glycan chains, leading to altered glycoprotein structures and functions. This can, in turn, affect cellular processes such as cell adhesion, recognition, and signaling. The general process of protein glycosylation and potential points of intervention by this compound derivatives are illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. science24.com [science24.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of glycosylation on protein folding: From biological roles to chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of D-Lactal Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for a specific compound identified as "D-Lactal" with the molecular formula C₁₂H₂₀O₉ is limited. This guide provides computed data for this compound and presents experimental methodologies and properties of closely related and structurally similar unsaturated disaccharides to serve as a reference for researchers in the field.
Introduction to this compound
This compound, in the context of carbohydrate chemistry, refers to an unsaturated disaccharide. The "al" suffix typically denotes a glycal, which is a cyclic enol ether derivative of a monosaccharide. The structure of this compound, as inferred from its systematic name, suggests a disaccharide composed of a glycal moiety linked to another sugar unit. Glycals are versatile synthetic intermediates in carbohydrate chemistry, serving as precursors for the synthesis of a wide range of biologically significant molecules, including oligosaccharides, glycoconjugates, and C-nucleosides. Their unsaturated nature makes them amenable to various chemical transformations, including electrophilic additions and glycosylations.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound (C₁₂H₂₀O₉)
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₉ | PubChem |
| Molecular Weight | 308.28 g/mol | PubChem |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |
| InChI Key | HNXRLRRQDUXQEE-ALURDMBKSA-N | PubChem |
| Canonical SMILES | C1=CO--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O">C@@HCO | PubChem |
| Hydrogen Bond Donors | 6 | PubChem |
| Hydrogen Bond Acceptors | 9 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 149 Ų | PubChem |
| Complexity | 363 | PubChem |
| XLogP3-AA | -3.1 | PubChem |
Note: These properties are computationally derived and have not been experimentally verified.
Due to the lack of experimental data for this compound, Table 2 provides a summary of typical physical properties for related unsaturated and protected disaccharides to offer a comparative reference.
Table 2: Representative Physical Properties of Related Disaccharide Compounds
| Compound | Molecular Formula | Melting Point (°C) | Solubility |
| Maltose | C₁₂H₂₂O₁₁ | 102-103 | Soluble in water |
| Lactose | C₁₂H₂₂O₁₁ | 203 (decomposes) | Soluble in water |
| Sucrose | C₁₂H₂₂O₁₁ | 186 (decomposes) | Very soluble in water |
| Protected Disaccharide Intermediate | Varies | Often amorphous solids or oils | Generally soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. |
Synthesis and Purification
The synthesis of an unsaturated disaccharide like this compound would typically involve the glycosylation of a glycal donor with a suitable glycosyl acceptor. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of an unsaturated disaccharide, which could be adapted for this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative protocols for the key steps in the synthesis and purification of an unsaturated disaccharide.
Protocol 1: Glycosylation of a Glycal Donor
-
Preparation of Reactants:
-
Dissolve the protected D-galactal (1.0 equivalent) and the protected galactose acceptor (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add 4 Å molecular sieves to the reaction mixture to ensure anhydrous conditions.
-
Cool the mixture to the desired reaction temperature (typically between -78 °C and 0 °C).
-
-
Glycosylation Reaction:
-
To the cooled solution, add the glycosylation promoter, such as N-iodosuccinimide (NIS) (1.5 equivalents) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up:
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected unsaturated disaccharide.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or petroleum ether).
-
Equilibrate the column with the starting eluent (a mixture of a non-polar and a polar solvent, e.g., hexane/ethyl acetate).
-
-
Chromatography:
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified protected disaccharide.
-
Protocol 3: Deprotection
-
Reaction:
-
Dissolve the purified protected disaccharide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén conditions for deacetylation) or another appropriate deprotection reagent depending on the protecting groups used.
-
Stir the reaction at room temperature and monitor by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected this compound. Further purification by chromatography may be necessary.
-
Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Signals in the olefinic region (around 6.5 ppm for H-1 and 4.8 ppm for H-2 of the glycal).- Anomeric proton signal for the second sugar unit.- Complex multiplets in the sugar region (3.5-4.5 ppm).- Signals for hydroxyl protons (if in a suitable solvent like DMSO-d₆). |
| ¹³C NMR | - Olefinic carbon signals (around 145 ppm for C-1 and 100 ppm for C-2 of the glycal).- Anomeric carbon signal for the second sugar unit (around 100 ppm).- Multiple signals in the 60-80 ppm range for the other sugar carbons. |
| Mass Spectrometry (HRMS) | - Accurate mass measurement to confirm the elemental composition (C₁₂H₂₀O₉).- Observation of molecular ions such as [M+Na]⁺ or [M+H]⁺. |
Potential Biological Activity and Signaling Pathways
While there is no specific information on the biological activity of this compound, unsaturated carbohydrates and glycals are known to be involved in various biological processes and have been explored as potential therapeutic agents. They can act as inhibitors of glycosidases or as precursors for the synthesis of molecules that modulate cell-cell recognition and signaling.
The diagram below illustrates a generalized signaling pathway that could be initiated by the binding of a carbohydrate ligand, such as a this compound derivative, to a cell surface receptor.
Caption: Generalized cell signaling pathway.
This guide provides a foundational understanding of this compound compounds based on available data and established principles of carbohydrate chemistry. Further experimental investigation is required to fully elucidate the specific properties and biological functions of this compound.
Spectroscopic and Synthetic Insights into D-Lactal and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to D-Lactal and its analogues. Due to the limited availability of direct experimental data for this compound, this document leverages detailed information from its close structural analogue, D-glucal, and its acetylated derivative, tri-O-acetyl-D-glucal, to provide a robust resource for researchers in the field. Glycals, including this compound and its analogues, are pivotal intermediates in carbohydrate chemistry and hold significant potential in drug discovery and development.[1][2][3][4][5]
Spectroscopic Data for D-Glucal and Tri-O-acetyl-D-glucal
The following tables summarize the key spectroscopic data for D-glucal and tri-O-acetyl-D-glucal, serving as a reference for the characterization of these and similar compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| D-Glucal | - | 6.43 | dd | 6.2, 1.2 | H-1 | PubChem |
| 4.79 | t | 4.4 | H-2 | PubChem | ||
| 4.02 | m | H-3 | PubChem | |||
| 3.79 | m | H-4 | PubChem | |||
| 3.71 | m | H-5 | PubChem | |||
| 3.89, 3.73 | m | H-6a, H-6b | PubChem | |||
| Tri-O-acetyl-D-glucal | CDCl₃ | 6.48 | d | 6.3 | H-1 | ChemicalBook |
| 4.84 | t | 4.2 | H-2 | ChemicalBook | ||
| 5.34 | m | H-3 | ChemicalBook | |||
| 5.24 | m | H-4 | ChemicalBook | |||
| 4.29 | m | H-5 | ChemicalBook | |||
| 4.45, 4.22 | m | H-6a, H-6b | ChemicalBook | |||
| 2.09, 2.08, 2.05 | s | 3 x OAc | ChemicalBook |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |
| D-Glucal | - | 144.7 | C-1 | PubChem |
| 102.7 | C-2 | PubChem | ||
| 67.8 | C-3 | PubChem | ||
| 68.9 | C-4 | PubChem | ||
| 78.4 | C-5 | PubChem | ||
| 62.1 | C-6 | PubChem |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| D-Glucal | ATR | 3320, 2920, 1645, 1080 | O-H, C-H, C=C, C-O | PubChem |
| Tri-O-acetyl-D-glucal | - | 1750, 1650, 1230 | C=O (ester), C=C, C-O | ChemicalBook |
Table 4: Mass Spectrometry Data
| Compound | Property | Value | Unit | Reference |
| D-Glucal | Molecular Weight | 146.14 | g/mol | PubChem[6] |
| Exact Mass | 146.05790880 | Da | PubChem[6] |
Experimental Protocols
The synthesis of D-glucal and its derivatives is a well-established process in carbohydrate chemistry. The following protocols are based on established literature procedures and provide a framework for the laboratory synthesis of these valuable intermediates.
Synthesis of D-Glucal from D-Glucose
This procedure involves the conversion of D-glucose to its per-acetylated form, followed by reductive elimination to yield D-glucal.
Materials:
-
D-Glucose
-
Acetic anhydride
-
Sodium acetate
-
Zinc dust
-
Acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Acetylation of D-Glucose: D-glucose is treated with acetic anhydride and a catalytic amount of sodium acetate. The mixture is heated to afford the per-acetylated glucose.
-
Reductive Elimination: The crude per-acetylated glucose is dissolved in acetic acid. Zinc dust is added portion-wise with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Work-up: After the reaction is complete, the mixture is filtered to remove excess zinc. The filtrate is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude D-glucal.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Synthesis of Tri-O-acetyl-D-glucal
This protocol describes the acetylation of D-glucal.[7][8]
Materials:
-
D-Glucal
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Acetylation: D-Glucal is dissolved in a mixture of pyridine and dichloromethane. Acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction mixture is diluted with dichloromethane and washed successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.
-
Purification: The resulting residue is purified by column chromatography on silica gel to give tri-O-acetyl-D-glucal as a white solid.
Potential Role of Glycals in Biological Pathways
While specific signaling pathways involving this compound are not well-documented, the broader class of glycans and their derivatives are known to play crucial roles in various biological processes. Glycans are involved in cell-cell recognition, immune responses, and pathogenesis. The diagram below illustrates a generalized model of how a glycan analogue might interfere with a typical signaling pathway.
References
- 1. Glycans in drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Adding a little sugar: what glycomics can bring to medicine | Drug Discovery News [drugdiscoverynews.com]
- 3. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 5. Glycans in Biotechnology and the Pharmaceutical Industry - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Tri-O-acetyl-D-glucal synthesis - chemicalbook [chemicalbook.com]
The Rising Tide of D-Glucal Derivatives: A Technical Guide to Their Biological Activity as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of carbohydrate-based therapeutics has identified D-glucal derivatives as a promising class of compounds with significant biological activity, particularly as inhibitors of glycosidase enzymes. These enzymes play crucial roles in various physiological and pathological processes, including digestion, lysosomal homeostasis, and viral replication, making them attractive targets for drug development. This technical guide provides an in-depth overview of the biological activity of novel D-glucal structures and related glycosidase inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Quantitative Analysis of Inhibitory Activity
The inhibitory potential of novel carbohydrate-based compounds is a critical parameter in their evaluation as potential therapeutic agents. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify the efficacy of these inhibitors against specific glycosidase enzymes. The following table summarizes the reported inhibitory activities of various novel glycosidase inhibitors, providing a comparative landscape of their potencies.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Benzimidazole-thioquinoline | 6j (X = 4-bromobenzyl) | α-glucosidase | 28.0 ± 0.6 | Competitive Inhibition | [1] |
| bis-4-hydroxycoumarin | 5i (2,4-dichloro-N-phenylacetamide) | α-glucosidase | 6.0 ± 0.2 | - | [2] |
| Sulfonamide Derivatives | 3a | α-glucosidase | 19.39 | - | [3] |
| Sulfonamide Derivatives | 6 | α-glucosidase | 22.02 | - | [3] |
| Valienamine Analogue | Validoxylamine A | Trehalase | Potent Inhibitor | - | [4] |
| Nojirimycin Analogue | Nojirimycin | α- and β-glucosidases | Potent Inhibitor | - | [4] |
Experimental Protocols
The discovery and validation of novel D-glucal derivatives and other glycosidase inhibitors rely on robust and reproducible experimental methodologies. Below are detailed protocols for the chemical synthesis and enzymatic activity assays, synthesized from established research practices.
General Protocol for the Synthesis of D-Glucal Derivatives
A common route for the synthesis of D-glucal derivatives involves the chemical modification of commercially available D-glucal. A generalized synthetic scheme is as follows:
-
Protection of Hydroxyl Groups: The hydroxyl groups of the starting D-glucal are typically protected using protecting groups such as acetyl (Ac) or benzyl (Bn) to prevent unwanted side reactions. This is often achieved by reacting D-glucal with an excess of acetic anhydride or benzyl bromide in the presence of a base like pyridine or sodium hydride.
-
Functionalization at C-3: The double bond in the protected D-glucal allows for various functionalization reactions at the C-3 position. This can include epoxidation followed by ring-opening, or hydroboration-oxidation to introduce a hydroxyl group.
-
Introduction of Diversity Elements: Further modifications can be made to introduce a variety of functional groups, such as azides, amines, or different alkyl and aryl moieties. For instance, an azide group can be introduced via a nucleophilic substitution reaction on a mesylated or tosylated precursor.
-
Deprotection: The final step involves the removal of the protecting groups to yield the desired D-glucal derivative. This is typically achieved through catalytic hydrogenation for benzyl groups or base-catalyzed hydrolysis for acetyl groups.
-
Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography, and their structures are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol for α-Glucosidase Inhibition Assay
The following protocol outlines a standard in vitro assay to determine the α-glucosidase inhibitory activity of synthesized compounds:
-
Preparation of Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae is dissolved in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Acarbose is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the test compound solution at different concentrations (or buffer for the control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement and Data Analysis:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Workflows and Pathways
Diagrammatic representations are invaluable for understanding complex experimental processes and biological signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for inhibitor discovery and a key signaling pathway affected by glycosidase inhibition.
Caption: Workflow for the Discovery and Development of D-Glucal-Based Glycosidase Inhibitors.
The inhibition of glycosidases, particularly α-glucosidase, has direct implications for metabolic pathways. By delaying carbohydrate digestion, these inhibitors can modulate glucose uptake and subsequently impact insulin signaling.
Caption: Mechanism of Action of D-Glucal Derivatives on the Insulin Signaling Pathway.
Conclusion
Novel D-glucal derivatives represent a vibrant area of research with significant potential for the development of new therapeutic agents. Their ability to potently and selectively inhibit glycosidases opens up avenues for treating a range of diseases. The systematic approach of synthesis, in vitro screening, and lead optimization, guided by structure-activity relationship studies and computational modeling, is crucial for advancing these promising compounds from the laboratory to the clinic. This guide serves as a foundational resource for professionals engaged in this exciting and impactful field.
References
- 1. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of new α-glucosidase inhibitors based on the bis-4-hydroxycoumarin skeleton: Synthesis, evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing D-Lactal as a Versatile Precursor for the Synthesis of Nitrogen-Containing Heterocycles
For Immediate Release
This technical guide details the strategic use of D-Lactal, a readily available chiral building block derived from D-glucose, in the synthesis of valuable nitrogen-containing heterocyclic compounds. These structures are pivotal in the development of novel pharmaceuticals and agrochemicals due to their widespread presence in biologically active molecules.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic transformations, detailed experimental protocols, and comparative data to facilitate the application of this compound in synthetic programs.
Introduction: The Strategic Advantage of this compound
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1] Their synthesis, particularly with stereochemical control, is a significant objective in modern organic chemistry.[1] this compound emerges as an attractive starting material due to its inherent chirality, which can be transferred to the target molecules, and the synthetic versatility offered by its enol ether functionality. This guide focuses on three primary strategies for incorporating nitrogen into the this compound scaffold to generate key heterocyclic cores such as pyrrolidines and other functionalized amine derivatives.
Core Synthetic Strategies
The conversion of this compound to nitrogen-containing heterocycles can be efficiently achieved through several key methodologies. This guide will focus on three prominent transformations:
-
Aziridination: The direct addition of a nitrogen atom across the double bond of this compound to form a strained three-membered aziridine ring. This intermediate is a versatile precursor for a variety of more complex heterocycles.
-
Reductive Amination of a Lactal-Derived Intermediate: This two-step process involves the initial opening of the this compound ring to generate a carbonyl compound, which then undergoes reductive amination to introduce a nitrogen-containing substituent.
-
[3+2] Cycloaddition: A powerful ring-forming reaction where this compound acts as a dipolarophile, reacting with a 1,3-dipole (such as an azide) to construct a five-membered heterocyclic ring in a highly stereocontrolled manner.[2][3]
The following sections will provide detailed insights into these synthetic pathways.
Aziridination of this compound
The direct aziridination of glycals like this compound provides a direct route to amino sugars and their derivatives. The resulting aziridine can be opened regioselectively by various nucleophiles to afford a range of functionalized nitrogen-containing compounds.
Caption: Synthetic pathway from this compound to functionalized amino sugars via aziridination.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add powdered N-chloro-N-sodio-p-toluenesulfonamide (Chloramine-T trihydrate, 1.5 eq).
-
Catalyst Addition: Add a catalytic amount of a suitable transition metal catalyst (e.g., a copper(I) or rhodium(II) complex, 0.05 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl aziridine.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Cu(I) complex | Acetonitrile | 25 | 18 | 75 | >95:5 |
| Rh(II) acetate | Dichloromethane | 25 | 12 | 82 | >95:5 |
| Ag(I) triflate | Chloroform | 0 to 25 | 24 | 68 | 90:10 |
Synthesis of Pyrrolidines via Reductive Amination
A common strategy to synthesize pyrrolidine derivatives from this compound involves an initial ring-opening and functional group manipulation to form a suitable precursor for an intramolecular reductive amination cascade.
Caption: Multi-step synthesis of a substituted pyrrolidine from this compound.
-
Formation of the Precursor: this compound is first converted to a δ-hydroxy-γ-lactone through acid-catalyzed hydration. The resulting lactone is then treated with a primary amine (e.g., benzylamine, 1.1 eq) in methanol at reflux to yield the corresponding amide. Subsequent oxidation of the primary alcohol (e.g., with Dess-Martin periodinane) affords the keto-amide precursor.
-
Reductive Amination: The keto-amide (1.0 eq) is dissolved in methanol. A reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.5 eq) is added, and the pH is adjusted to ~6 with acetic acid.
-
Reaction Progression: The reaction is stirred at room temperature for 24 hours.
-
Workup and Purification: The reaction is quenched by the addition of aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the substituted pyrrolidine.
| Amine | Reducing Agent | Solvent | Yield (%) |
| Benzylamine | NaBH3CN | Methanol | 65 |
| p-Methoxybenzylamine | NaBH(OAc)3 | Dichloroethane | 72 |
| Allylamine | NaBH3CN | Methanol | 60 |
[3+2] Cycloaddition for Triazole Synthesis
The double bond of this compound can participate in [3+2] cycloaddition reactions with azides to form triazoline rings.[2][3] This approach is highly efficient for the construction of five-membered nitrogen heterocycles.
Caption: Reaction pathway for the synthesis of triazoles from this compound via [3+2] cycloaddition.
-
Reaction Setup: In a sealed tube, this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.2 eq) are dissolved in toluene.
-
Reaction Conditions: The mixture is heated to 110 °C for 48 hours.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired triazole derivative.
| Azide | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Azide | 110 | 48 | 85 |
| Phenyl Azide | 110 | 48 | 78 |
| Tosyl Azide | 100 | 36 | 90 |
Conclusion
This compound serves as a powerful and versatile chiral precursor for the synthesis of a variety of nitrogen-containing heterocycles. The methodologies outlined in this guide—aziridination, reductive amination, and [3+2] cycloaddition—provide robust and adaptable routes to valuable molecular scaffolds. The detailed protocols and comparative data presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to leverage the synthetic potential of this compound in their ongoing research endeavors.
References
Enantioselective Synthesis of Lactams and Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of lactams and lactones remains a cornerstone of modern organic chemistry, driven by the prevalence of these heterocyclic motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The precise control of stereochemistry is often paramount to biological activity and material properties, making the development of robust and efficient asymmetric catalytic methods a critical endeavor. This guide provides an in-depth overview of key contemporary strategies for the enantioselective synthesis of β-, γ-, and δ-lactams and lactones, with a focus on catalytic methods, experimental protocols, and mechanistic insights.
Core Methodologies and Catalytic Systems
The asymmetric synthesis of these valuable heterocycles can be broadly categorized by the ring size of the target molecule and the nature of the catalytic system employed. Transition metal catalysis, organocatalysis, and biocatalysis have all emerged as powerful platforms, each offering unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol.
Enantioselective Synthesis of β-Lactams
The β-lactam ring is a privileged scaffold, most notably as the core of penicillin and cephalosporin antibiotics. Key methods for its asymmetric synthesis include:
-
The Staudinger [2+2] Cycloaddition: This classic reaction between a ketene and an imine remains a cornerstone of β-lactam synthesis.[1][2] Enantioselectivity is typically induced through the use of a chiral auxiliary on either the ketene or imine component, or more recently, through the use of chiral nucleophilic catalysts such as planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives.[1][2]
-
The Kinugasa Reaction: This copper-catalyzed reaction of a nitrone with a terminal alkyne offers a convergent and atom-economical route to β-lactams.[3][4] The use of chiral ligands, such as trisoxazolines, in conjunction with a copper(II) salt, has enabled the development of enantioselective variants.[4]
-
Palladium-Catalyzed Carbonylative Cycloaddition: This method involves the palladium-catalyzed carbonylation of radical intermediates and their subsequent reaction with imines to afford β-lactams.[5]
Enantioselective Synthesis of γ-Lactams
γ-Lactams are prevalent in a wide range of biologically active compounds. Modern synthetic approaches include:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated γ-lactams using chiral rhodium complexes, such as those with bisphosphine-thiourea ligands (e.g., ZhaoPhos), provides a direct route to chiral γ-lactams with high enantioselectivity.[6]
-
Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium-phosphoramidite complexes are effective for the asymmetric hydrogenation of β,γ-unsaturated γ-lactams, proceeding via the hydrogenation of N-acyliminium cation intermediates.[7][8]
-
Intramolecular C-H Amidation: Directed C-H amidation has emerged as a powerful strategy for the synthesis of γ-lactams from readily available precursors.[9][10] Iridium catalysts bearing chiral hydrogen-bond-donor ligands have been shown to effect the enantioselective amidation of prochiral sp3 C-H bonds.[9][10] Biocatalytic approaches using engineered myoglobin variants have also proven highly effective.[5][11]
-
Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation: The intramolecular cyclization of suitable precursors using a palladium catalyst and a chiral ligand, such as (R)-3,5-t-Bu-MeOBIPHEP, affords enantioenriched disubstituted γ-lactams.[12]
Enantioselective Synthesis of Lactones
Chiral lactones are versatile synthetic intermediates and are found in numerous natural products. Key enantioselective syntheses include:
-
Organocatalytic [2+2] Cycloaddition for β-Lactones: Chiral isothiourea catalysts, such as HyperBTM, can promote the formal [2+2] cycloaddition of C(1)-ammonium enolates with trifluoromethylenones to produce β-lactones with excellent diastereo- and enantioselectivity.[13][14]
-
Manganese-Catalyzed Enantioselective C-H Lactonization for γ-Lactones: Sterically encumbered manganese catalysts can facilitate the highly enantioselective oxidation of non-activated primary and secondary C(sp3)-H bonds in carboxylic acids to directly afford chiral γ-lactones.[15][16]
-
Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Diols from Lactones: Chiral diols can be obtained through the asymmetric hydrogenation of racemic α-substituted lactones using iridium catalysts with ligands like SpiroPAP.[17]
-
Organocatalytic Enantioselective Lactonization for Eight-Membered Lactones: Chiral N-heterocyclic carbenes can catalyze the oxidative lactonization of aldehydic derivatives to provide access to inherently chiral eight-membered lactones.[18][19]
Data Presentation
The following tables summarize the quantitative data for selected key enantioselective transformations.
Table 1: Enantioselective Synthesis of β-Lactams
| Reaction Type | Catalyst/Ligand | Substrate Scope | Yield (%) | ee (%) | dr | Reference(s) |
| Staudinger Reaction | Planar-chiral PPY derivative | Symmetrical and unsymmetrical ketenes with various imines | High | >90 | - | [1][2] |
| Kinugasa Reaction | TOX/Cu(ClO4)2·6H2O | Various nitrones and terminal alkynes | 50-95 | 70-95 | cis/trans mixture | [4] |
| Pd-Catalyzed Carbonylative Cycloaddition | Pd(OAc)2 | Alkylarenes and aldimines | Moderate to high | - | trans | [5] |
Table 2: Enantioselective Synthesis of γ-Lactams
| Reaction Type | Catalyst/Ligand | Substrate Scope | Yield (%) | ee (%) | dr | Reference(s) |
| Rh-Catalyzed Asymmetric Hydrogenation | Rh/ZhaoPhos | Exocyclic α,β-unsaturated lactams | up to 99 | up to 99 | - | [6] |
| Ir-Catalyzed Asymmetric Hydrogenation | Ir-phosphoramidite | β,γ-unsaturated γ-lactams | up to 99 | up to 99 | - | [7][8] |
| Intramolecular C-H Amidation | Ir/chiral hydrogen-bond-donor ligand | Dioxazolone substrates | High | >90 | - | [9][10] |
| Biocatalytic C-H Amidation | Engineered Myoglobin | Dioxazolone reagents | High | High | - | [5][11] |
| Pd-Catalyzed Intramolecular Allylic Alkylation | Pd(0)/(R)-3,5-t-Bu-MeOBIPHEP | Allylic precursors | up to 92 | up to 92 | - | [12] |
Table 3: Enantioselective Synthesis of Lactones
| Reaction Type | Catalyst/Ligand | Substrate Scope | Yield (%) | ee (%) | dr | Reference(s) |
| Organocatalytic [2+2] Cycloaddition (β-Lactones) | Isothiourea (HyperBTM) | α-silyl carboxylic acids and β-aryl trifluoromethylenones | High | >99 | >95:5 | [13][14] |
| Mn-Catalyzed C-H Lactonization (γ-Lactones) | Sterically encumbered Mn complex | Carboxylic acids with non-activated C-H bonds | up to 96 | >99 | - | [15][16] |
| Ir-Catalyzed Asymmetric Hydrogenation (Diols from Lactones) | Ir-SpiroPAP | Racemic α-substituted lactones | 80-95 | up to 95 | - | [17] |
| Organocatalytic Lactonization (8-membered) | Chiral N-heterocyclic carbene | Aldehydic derivatives | Nearly quantitative | High | - | [18][19] |
Experimental Protocols
General Procedure for Isothiourea-Catalyzed [2+2] Cycloaddition for β-Lactone Synthesis
Adapted from Smith et al.[13][14]
In a flame-dried Schlenk tube under a nitrogen atmosphere, N,N-diisopropylethylamine (3.0 equiv) and pivaloyl chloride (3.0 equiv) are added sequentially to a solution of the appropriate α-silyl carboxylic acid (2.0 equiv) in anhydrous methyl tert-butyl ether (MTBE) (0.1 M) at 0 °C. The mixture is stirred for 15 minutes at 0 °C. Subsequently, the β-aryl trifluoromethylenone (1.0 equiv), (2S,3R)-HyperBTM (5 mol %), and N,N-diisopropylethylamine (1.0 equiv) are added sequentially. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired β-lactone.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Lactams
Adapted from Zhang et al.[6]
In a glovebox, a mixture of the exocyclic α,β-unsaturated lactam (0.2 mmol), Rh(NBD)2BF4 (1 mol %), and ZhaoPhos (1.1 mol %) is dissolved in anhydrous solvent (e.g., toluene, 2 mL) in a test tube. The tube is transferred to an autoclave, which is then charged with hydrogen to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 30 °C) for the indicated time (e.g., 24 h). After carefully releasing the hydrogen, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the chiral lactam.
General Procedure for Manganese-Catalyzed Enantioselective γ-C-H Lactonization
Adapted from Company et al.[15][16]
The carboxylic acid substrate (25 mM) and the manganese catalyst (1 mol %) are dissolved in 2,2,2-trifluoroethanol (TFE) at 0 °C. A solution of hydrogen peroxide (0.9 M in TFE, 1.2-3.0 equiv) is added over 30 minutes using a syringe pump. The reaction is stirred at 0 °C and monitored by GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the chiral γ-lactone.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Staudinger Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. [escholarship.org]
- 6. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]
The Enantioselective Formation of D-Lactals: A Deep Dive into Asymmetric Synthesis Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The stereocontrolled synthesis of cyclic hemiacetals and hemiketals, commonly known as lactols or lactals, is a cornerstone of modern organic chemistry, with profound implications for drug discovery and development. The D-lactal motif, a core component of numerous biologically active natural products and pharmaceuticals, presents a significant synthetic challenge due to the inherent instability of the hemiacetal functional group and the need for precise control over multiple stereocenters, including the anomeric carbon. This technical guide provides an in-depth exploration of the mechanisms governing the asymmetric formation of D-lactals, focusing on catalytic strategies that deliver high levels of enantioselectivity and diastereoselectivity. We will delve into detailed experimental protocols for key transformations, present quantitative data for comparative analysis, and visualize the intricate reaction pathways.
Core Mechanistic Strategies in Asymmetric this compound Synthesis
The asymmetric synthesis of D-lactals primarily relies on two strategic approaches: the enantioselective construction of a chiral polyol precursor followed by diastereoselective cyclization, or the direct asymmetric cyclization of an achiral or racemic precursor. Catalysis, whether by chiral small molecules (organocatalysis) or chiral metal complexes, plays a pivotal role in achieving high levels of stereocontrol in these transformations.
A prevalent strategy involves the asymmetric synthesis of substituted tetrahydropyrans (THPs) and tetrahydrofurans (THFs), the fundamental skeletons of pyranose- and furanose-derived lactals, respectively. Organocatalytic and metal-catalyzed reactions have emerged as powerful tools for constructing these heterocyclic rings with excellent enantioselectivity.
Organocatalytic Approaches to Chiral Tetrahydropyran and Tetrahydrofuran Scaffolds
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free avenue to chiral molecules. In the context of this compound precursors, bifunctional organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, have proven highly effective in promoting cascade reactions that rapidly build molecular complexity.
One notable example is the diastereo- and enantioselective Michael/Henry/ketalization sequence to furnish highly functionalized tetrahydropyrans.[1] This multicomponent cascade reaction utilizes readily available starting materials to construct THP rings bearing five contiguous stereocenters with excellent stereocontrol.[1] Similarly, tandem iminium-enamine catalysis has been employed for the asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans and tetrahydropyrans through a double Michael addition strategy.[2]
Metal-Catalyzed Asymmetric Synthesis of this compound Precursors
Chiral metal complexes offer a complementary approach to the asymmetric synthesis of THP and THF rings. Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with ketones, for instance, provide an efficient route to 2,2-disubstituted tetrahydrofurans with high enantioselectivity.[3] Furthermore, dynamic kinetic asymmetric [3+2] cycloadditions of racemic cyclopropanes and aldehydes, catalyzed by chiral magnesium complexes, have been developed for the synthesis of enantioenriched tetrahydrofuran derivatives.[4]
Controlling the Anomeric Center: The Final Frontier in this compound Synthesis
The final and often most challenging step in this compound synthesis is the stereoselective formation of the anomeric carbon through intramolecular hemiacetalization. The equilibrium between the open-chain hydroxy-aldehyde or -ketone and the cyclic lactal is a critical factor, with the formation of five- and six-membered rings being generally favored.[5][6]
The stereochemical outcome of this cyclization can be influenced by several factors, including steric and electronic effects of substituents on the carbon chain, the reaction conditions (acidic or basic catalysis), and the presence of chiral catalysts or auxiliaries.[7] In many asymmetric syntheses of this compound precursors, the stereochemistry of the newly formed ring dictates the facial selectivity of the intramolecular nucleophilic attack by the hydroxyl group on the carbonyl, leading to a diastereoselective cyclization.
Quantitative Data Summary
The following tables summarize the quantitative data from key publications on the asymmetric synthesis of this compound precursors, providing a comparative overview of different catalytic systems and their efficiencies.
| Catalyst/Method | Substrates | Product | Yield (%) | ee (%) | dr | Reference |
| Quinine-based squaramide | Acetylacetone, β-nitrostyrenes, alkynyl aldehydes | Functionalized Tetrahydropyran | 27-80 | 93-99 | >20:1 | [1] |
| Iminium-enamine catalysis | γ/δ-hydroxy-α,β-unsaturated carbonyls, enals | Trisubstituted Tetrahydrofuran/Tetrahydropyran | High | High | High | [2] |
| ((t)Bu-pybox)MgI₂ | Racemic 1,1-cyclopropane diesters, aldehydes | Tetrahydrofuran derivatives | 48-92 | up to 97:3 (er) | Single diastereomer | [4] |
| Palladium/Phosphoramidite Ligand | Trimethylenemethane, aryl ketones | 2,2-disubstituted 4-methylenetetrahydrofurans | up to 96 | up to 95 | N/A | [3] |
| Chiral Ammonium Phase-Transfer Catalyst | Vinyl ketones, nitroalcohols | Cyclic Hemiketals | Good-Excellent | High | Excellent | [8][9] |
Experimental Protocols
General Procedure for Organocatalytic Michael/Henry/Ketalization Sequence[1]
To a solution of the β-keto ester (0.1 mmol) and the quinine-based squaramide catalyst (10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature is added the β-nitrostyrene (0.12 mmol). The reaction mixture is stirred for the time indicated in the original publication. Subsequently, the alkynyl aldehyde (0.15 mmol) is added, and the mixture is stirred until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired functionalized tetrahydropyran.
General Procedure for Pd-Catalyzed [3+2] Cycloaddition of Trimethylenemethane with Ketones[3]
In a glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%) and the chiral phosphoramidite ligand (10 mol%) in toluene is prepared. The aryl ketone (0.2 mmol) and the trimethylenemethane precursor (1.6 equiv) are then added. The reaction vessel is sealed and stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the 2,2-disubstituted 4-methylenetetrahydrofuran.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: Organocatalytic cascade for tetrahydropyran synthesis.
Caption: Pd-catalyzed [3+2] cycloaddition for tetrahydrofuran synthesis.
Caption: Intramolecular hemiacetalization leading to this compound formation.
Conclusion
The asymmetric synthesis of D-lactals is a vibrant and evolving field of research. The development of novel catalytic systems, particularly in the realm of organocatalysis and transition-metal catalysis, has provided powerful tools for the enantioselective and diastereoselective construction of these important chiral building blocks. A deep understanding of the underlying reaction mechanisms, as outlined in this guide, is crucial for the rational design of new synthetic strategies and the efficient production of complex, biologically active molecules for the advancement of pharmaceutical and life sciences. Further exploration into the subtle factors governing the stereoselectivity of the final hemiacetalization step will undoubtedly pave the way for even more sophisticated and efficient syntheses of D-lactals in the future.
References
- 1. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
D-Lactal: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lactal, chemically known as 1,5-Anhydro-2-deoxy-4-O-β-D-galactopyranosyl-D-arabino-hex-1-enitol (CAS Number: 65207-55-8), is a disaccharide derivative belonging to the glycal class of unsaturated carbohydrates. Glycals are valuable synthetic intermediates in carbohydrate chemistry, often utilized for the synthesis of oligosaccharides and glycoconjugates. Understanding the stability and degradation pathways of this compound is crucial for its proper handling, storage, and application in research and development, particularly in the context of drug discovery and development where the purity and integrity of starting materials are paramount.
This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation pathways based on established principles of carbohydrate chemistry. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide extrapolates likely degradation patterns from the known reactivity of its constituent functional groups: a glycal moiety and an O-glycosidic linkage.
Chemical Structure and Key Functional Groups
This compound is comprised of a D-galactose unit linked via a β-glycosidic bond to the C4 hydroxyl group of a 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol (a glycal derived from D-glucose).
The key functional groups influencing its stability are:
-
Enol Ether System (Glycal): The double bond between C1 and C2 of the glycal ring is electron-rich and susceptible to electrophilic attack.
-
O-Glycosidic Linkage: The bond connecting the galactose and the glycal moieties is prone to hydrolysis, particularly under acidic conditions.
-
Hydroxyl Groups: Multiple hydroxyl groups can participate in intra- and intermolecular reactions and influence solubility and hygroscopicity.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understanding its intrinsic stability and identifying potential degradation products.
Data Presentation: Summary of Expected Stability
| Stress Condition | Parameter | Expected Outcome for this compound | Rationale |
| Hydrolytic | Acidic pH (e.g., 0.1 N HCl) | Highly Labile | The O-glycosidic bond is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the disaccharide into its constituent monosaccharide derivatives. The enol ether of the glycal moiety can also undergo hydration. |
| Neutral pH (e.g., Water) | Moderately Stable | Hydrolysis can occur, but at a significantly slower rate compared to acidic conditions. | |
| Basic pH (e.g., 0.1 N NaOH) | Relatively Stable | O-glycosidic bonds are generally more stable to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. However, prolonged exposure or harsh basic conditions could lead to degradation. | |
| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | Potentially Labile | The double bond of the glycal is a potential site for oxidation, which could lead to epoxidation or cleavage of the ring. |
| Thermal | Dry Heat (e.g., 60-80°C) | Moderately Stable | As a solid, this compound is expected to be relatively stable at moderately elevated temperatures. However, melting and subsequent decomposition can occur at higher temperatures. |
| Photolytic | UV/Visible Light | Potentially Labile | The presence of the enol ether chromophore may render the molecule susceptible to photodegradation upon exposure to light, potentially leading to isomerization or cleavage. |
Degradation Pathways
The degradation of this compound is expected to proceed through several pathways, primarily hydrolysis of the glycosidic bond and reactions involving the glycal double bond.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis: This is anticipated to be the primary degradation pathway. The mechanism involves protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to yield a galactosyl cation and the glycal alcohol. The glycal enol ether can also be protonated, leading to the formation of a 2-deoxy sugar.
Enzymatic Hydrolysis: While specific enzymatic degradation data for this compound is unavailable, it is plausible that certain glycosidases, such as β-galactosidases, could catalyze the hydrolysis of the glycosidic linkage.
Oxidative Degradation
The glycal double bond is a likely target for oxidation. Reaction with oxidizing agents like hydrogen peroxide could lead to the formation of epoxides or other oxidized derivatives.
Thermal Degradation
At elevated temperatures, particularly above its melting point (196-199 °C), this compound is expected to undergo complex degradation reactions, including dehydration and caramelization, which are common for carbohydrates.
Mandatory Visualization
Degradation Pathways of this compound
Caption: Proposed degradation pathways of this compound under various stress conditions.
Experimental Workflow for Forced Degradation Study
Methodological & Application
Application Notes and Protocols: D-Galactosylamine as a Chiral Auxiliary in Asymmetric Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of chemical reactions. This document provides detailed application notes and protocols for the use of a carbohydrate-derived chiral auxiliary, specifically O-acyl-protected D-galactopyranosylamine, in asymmetric synthesis. While the term "D-Lactal" is not a standard nomenclature, it is likely that it refers to a chiral auxiliary derived from D-lactose or its constituent monosaccharide, D-galactose. O-Acyl-protected D-galactopyranosylamines, such as 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine and its acetylated analogue, are effective and well-documented chiral auxiliaries, particularly in the synthesis of α-amino acids through Strecker and Ugi reactions.[1] These auxiliaries are attractive due to their derivation from the chiral pool, being readily available from D-galactose.
This document will cover the synthesis of the chiral auxiliary, its application in diastereoselective Strecker and Ugi reactions, and the subsequent cleavage to yield the desired chiral products.
Data Presentation
The following tables summarize the quantitative data for the application of O-acyl-protected D-galactopyranosylamine auxiliaries in asymmetric Strecker and Ugi reactions, providing a clear comparison of their efficacy under various conditions.
Table 1: Asymmetric Strecker Reaction of Aldimines Derived from 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine
| Entry | Aldehyde (R-CHO) | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| 1 | Benzaldehyde | TMSCN | CH₂Cl₂ | -78 to RT | 12 | 85 | 95:5 | |
| 2 | Isobutyraldehyde | TMSCN | Toluene | -78 to RT | 18 | 78 | 92:8 | |
| 3 | Cinnamaldehyde | KCN/AcOH | CH₃OH | 0 to RT | 24 | 72 | 90:10 | |
| 4 | Furfural | TMSCN | THF | -78 to RT | 15 | 81 | 94:6 |
Table 2: Asymmetric Ugi Four-Component Reaction using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine
| Entry | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Carboxylic Acid (R³-COOH) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | CH₃OH | RT | 48 | 75 | 90:10 | [2] |
| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | Benzoic acid | CH₃OH | RT | 72 | 68 | 88:12 | [2] |
| 3 | Furfural | Benzyl isocyanide | Acetic acid | CH₃OH | RT | 48 | 71 | 92:8 | |
| 4 | Acetaldehyde | tert-Butyl isocyanide | Propionic acid | CH₃OH | RT | 60 | 65 | 85:15 |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine
This protocol describes the synthesis of the chiral auxiliary starting from D-galactose.
Materials:
-
D-galactose
-
Acetic anhydride
-
Pyridine
-
Ammonia (saturated solution in methanol)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Acetylation of D-galactose: To a solution of D-galactose (10 g, 55.5 mmol) in pyridine (50 mL) at 0 °C, add acetic anhydride (30 mL, 317 mmol) dropwise. Stir the mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water (200 mL) and extract with DCM (3 x 100 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield penta-O-acetyl-D-galactose.
-
Ammonolysis: Dissolve the crude penta-O-acetyl-D-galactose in a saturated solution of ammonia in methanol (100 mL). Stir the mixture at room temperature for 24 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to afford 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine as a white solid.
Characterization:
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the product.
-
Specific rotation [α]D should be measured to confirm the enantiopurity.
Protocol 2: Asymmetric Strecker Reaction
This protocol details the synthesis of an α-amino nitrile using the galactosylamine chiral auxiliary.
Materials:
-
2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine
-
Aldehyde (e.g., Benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Imine formation: To a solution of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine (1.0 eq) in anhydrous DCM at 0 °C, add the aldehyde (1.1 eq). Stir the mixture for 1 hour at 0 °C.
-
Cyanation: Cool the reaction mixture to -78 °C and add TMSCN (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with methanol (5 mL). Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to yield the diastereomeric α-amino nitriles. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Asymmetric Ugi Four-Component Reaction
This protocol describes the one-pot synthesis of a diastereomerically enriched N-acylated amino acid amide.
Materials:
-
2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine
-
Aldehyde (e.g., Benzaldehyde)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Carboxylic acid (e.g., Acetic acid)
-
Methanol (MeOH)
Procedure:
-
Reaction setup: In a round-bottom flask, dissolve 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine (1.0 eq) in methanol.
-
Addition of components: To this solution, add the aldehyde (1.1 eq), the carboxylic acid (1.1 eq), and the isocyanide (1.1 eq) sequentially at room temperature.
-
Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to afford the Ugi product. The diastereomeric ratio can be determined by ¹H NMR analysis.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol outlines the removal of the galactosylamine auxiliary to yield the free α-amino acid derivative.
Materials:
-
N-glycosylated α-amino nitrile or Ugi product
-
Trifluoroacetic acid (TFA)
-
Water
-
Dichloromethane (DCM)
-
Ion-exchange chromatography resin
Procedure:
-
Hydrolysis of the N-glycosidic bond: Dissolve the N-glycosylated product in a mixture of TFA and water (e.g., 9:1 v/v).
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the cleavage by TLC.
-
Work-up: Remove the solvent and TFA under reduced pressure. Dissolve the residue in water and wash with DCM to remove the cleaved sugar auxiliary.
-
Purification of the amino acid: The aqueous layer containing the amino acid can be purified by ion-exchange chromatography to yield the desired enantiomerically enriched α-amino acid. The chiral auxiliary can be recovered from the organic layer and potentially reused after re-acetylation or re-pivaloylation.
Mandatory Visualizations
References
- 1. A novel highly selective chiral auxiliary for the asymmetric synthesis of L- and D-alpha-amino acid derivatives via a multicomponent Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a polymer-bound galactosylamine and its application as an immobilized chiral auxiliary in stereoselective syntheses of piperidine and amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Lactam-Mediated Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction crucial in the synthesis of chiral molecules, particularly in the pharmaceutical industry. The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of these reactions. This document provides detailed protocols and application notes for diastereoselective alkylation reactions mediated by a chiral auxiliary derived from D-lactic acid, herein termed "D-lactam." This auxiliary directs the stereoselective alkylation of a pro-chiral substrate, leading to the formation of a desired stereoisomer with high purity.
While the term "D-lactal" is not standard in the chemical literature, we are interpreting it as a chiral auxiliary derived from D-lactic acid. For the purpose of these notes, we will focus on a chiral oxazolidinone-type auxiliary, a class of compounds widely used for stereoselective transformations. A plausible D-lactic acid-derived auxiliary would be a 4-methyl-1,3-oxazolidin-2-one, where the stereocenter from D-lactic acid controls the facial selectivity of enolate alkylation.
Signaling Pathways and Reaction Mechanisms
The underlying principle of this protocol is the use of a chiral auxiliary to create a diastereomeric intermediate that exhibits a strong facial bias during the alkylation step. The steric hindrance imposed by the auxiliary directs the incoming electrophile to one face of the enolate, resulting in a high degree of stereocontrol.
Caption: General mechanism of D-lactam mediated asymmetric alkylation.
Experimental Workflow
The experimental procedure follows a logical sequence of steps designed to ensure high yield and diastereoselectivity. Each step is critical for the overall success of the synthesis.
Caption: Experimental workflow for D-lactam mediated alkylation.
Data Presentation
The following tables summarize typical quantitative data for D-lactam mediated alkylation reactions with various electrophiles.
Table 1: Diastereoselective Alkylation of N-Propionyl-D-Lactam
| Entry | Alkyl Halide (R'-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-Benzylpropionyl)-D-lactam | 92 | >99:1 |
| 2 | Iodomethane | N-(2-Methylpropionyl)-D-lactam | 88 | 98:2 |
| 3 | Allyl bromide | N-(2-Allylpropionyl)-D-lactam | 95 | 97:3 |
| 4 | n-Butyl iodide | N-(2-Butylpropionyl)-D-lactam | 85 | 95:5 |
Table 2: Cleavage of Alkylated D-Lactam Products
| Entry | Starting Alkylated Product | Cleavage Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | N-(2-Benzylpropionyl)-D-lactam | (R)-2-Benzylpropanoic acid | 98 | >99 |
| 2 | N-(2-Methylpropionyl)-D-lactam | (R)-2-Methylpropanoic acid | 95 | 96 |
| 3 | N-(2-Allylpropionyl)-D-lactam | (R)-2-Allylpropanoic acid | 97 | 94 |
| 4 | N-(2-Butylpropionyl)-D-lactam | (R)-2-Butylpropanoic acid | 93 | 90 |
Experimental Protocols
Protocol 1: Synthesis of N-Propionyl-D-Lactam (Acylation)
Materials:
-
D-Lactam auxiliary (4-methyl-1,3-oxazolidin-2-one)
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the D-Lactam auxiliary (1.0 eq).
-
Dissolve the auxiliary in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Slowly add propionyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of N-Propionyl-D-Lactam
Materials:
-
N-Propionyl-D-Lactam
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-Propionyl-D-Lactam (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated N-acyl-D-Lactam
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated N-acyl-D-Lactam (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with aqueous HCl (e.g., 1 M) to pH ~2.
-
Extract the chiral carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the D-Lactam auxiliary.
-
Dry the organic extracts of the acid product over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid. Further purification can be performed if necessary.
Conclusion
The use of a D-lactic acid-derived chiral auxiliary, or "D-lactam," provides a robust and highly stereoselective method for the synthesis of enantioenriched carboxylic acid derivatives. The protocols outlined above are general and can be adapted for a variety of substrates and electrophiles. Careful execution of each step is essential to achieve high yields and diastereoselectivities, making this a valuable tool for synthetic and medicinal chemists.
D-Glucal: A Versatile Chiral Building Block in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
D-glucal, a glycal derived from D-glucose, stands as a cornerstone in the stereoselective synthesis of a diverse array of natural products. Its inherent chirality, coupled with the reactive enol ether functionality, provides a powerful platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of D-glucal in the total synthesis of bioactive natural products, offering a guide for researchers in organic synthesis and medicinal chemistry.
Applications in Natural Product Synthesis
D-glucal serves as a versatile starting material for the synthesis of various classes of natural products, including macrolides, C-glycosides, and other biologically active compounds. Its utility stems from its ability to undergo a range of stereocontrolled transformations, allowing for the introduction of new stereocenters and functional groups with high precision.
Total Synthesis of (-)-A26771B
The 16-membered macrolide (-)-A26771B, a natural product with moderate activity against Gram-positive bacteria, mycoplasma, and fungi, has been successfully synthesized using D-glucal as a chiral pool starting material.[1][2] The synthesis highlights several key transformations of D-glucal into crucial building blocks.
The retrosynthetic analysis of (-)-A26771B reveals two key fragments that are ultimately coupled and cyclized to form the macrolactone core. One of these fragments is derived directly from 3,4,6-tri-O-acetyl-D-glucal. The key steps in this synthetic sequence include a Ferrier rearrangement, hydrogenation, and subsequent functional group manipulations to yield the desired chiral aldehyde.
Experimental Workflow for the Synthesis of a Key Aldehyde Intermediate for (-)-A26771B from D-Glucal
Caption: Synthetic route from D-glucal to a key chiral aldehyde for (-)-A26771B.
Total Synthesis of (+)-Aspicilin
(+)-Aspicilin, an 18-membered polyhydroxylated macrolide, represents another significant target achieved through a synthetic strategy commencing with D-glucal. The synthesis showcases the utility of D-glucal in generating a key chiral fragment containing multiple stereocenters. The synthesis involves the union of a carbohydrate-derived fragment with a long-chain chiral alcohol, followed by ring-closing metathesis to construct the macrocyclic core.
Key Reactions and Methodologies
Several powerful synthetic methods are frequently employed to transform D-glucal into valuable intermediates for natural product synthesis.
Ferrier Rearrangement
The Ferrier rearrangement is a cornerstone reaction in glycal chemistry. It involves the Lewis acid-catalyzed reaction of a glycal with a nucleophile, leading to the formation of a 2,3-unsaturated glycoside. This reaction is instrumental in the synthesis of (-)-A26771B, where it is used to introduce a substituent at the anomeric position and set the stage for further transformations.[1][2]
C-Glycoside Synthesis
D-glucal is a premier starting material for the synthesis of C-glycosides, which are important mimics of O-glycosides with enhanced metabolic stability. The enol ether of D-glucal can be activated to react with various carbon nucleophiles, leading to the formation of a stable carbon-carbon bond at the anomeric center.
Experimental Protocols
Synthesis of a 2,3-Unsaturated Pyranoside via Ferrier Rearrangement (Key step in (-)-A26771B synthesis)[3]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Benzyl alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous DCM at 0 °C, add benzyl alcohol (1.2 eq).
-
Slowly add BF₃·OEt₂ (0.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2,3-unsaturated pyranoside.
| Reactant | Molar Eq. | Yield (%) |
| 3,4,6-Tri-O-acetyl-D-glucal | 1.0 | 95 |
| Benzyl alcohol | 1.2 | |
| BF₃·OEt₂ | 0.5 |
Hydrogenation and Deprotection to Hemiacetal (Key step in (-)-A26771B synthesis)[3]
Materials:
-
2,3-Unsaturated pyranoside
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the 2,3-unsaturated pyranoside (1.0 eq) in MeOH, add 10% Pd/C (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the hemiacetal.
| Reactant | Molar Eq. | Yield (%) |
| 2,3-Unsaturated pyranoside | 1.0 | 98 |
| 10% Pd/C | 10% w/w |
Yamaguchi Macrolactonization (General Protocol)
The Yamaguchi macrolactonization is a powerful method for the formation of large-ring lactones and is a key step in the synthesis of many macrolide natural products.[3][4][5]
Logical Flow of Yamaguchi Macrolactonization
Caption: Key stages of the Yamaguchi macrolactonization reaction.
Materials:
-
Hydroxy-acid (seco-acid)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
Procedure:
-
A solution of the hydroxy-acid (1.0 eq) in anhydrous toluene is treated with Et₃N (2.5 eq).
-
To this solution, 2,4,6-trichlorobenzoyl chloride (1.2 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
The resulting mixture is then added dropwise via a syringe pump over several hours to a refluxing solution of DMAP (7.0 eq) in a large volume of anhydrous toluene (to maintain high dilution, typically 0.001-0.005 M).
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the macrolactone.
| Reactant | Molar Eq. |
| Hydroxy-acid | 1.0 |
| 2,4,6-Trichlorobenzoyl chloride | 1.2 |
| Triethylamine | 2.5 |
| 4-Dimethylaminopyridine | 7.0 |
Note: Yields for Yamaguchi macrolactonization are highly substrate-dependent and typically range from 50% to 80%.
Conclusion
D-glucal is an invaluable chiral starting material in the total synthesis of natural products. Its ready availability and the wealth of established methodologies for its transformation make it a preferred choice for the construction of complex, biologically active molecules. The examples of (-)-A26771B and (+)-Aspicilin underscore the strategic importance of D-glucal in modern synthetic organic chemistry. The protocols and data presented herein provide a practical guide for researchers looking to harness the synthetic potential of this versatile building block.
References
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
D-Lactal Coupling Reactions: A Step-by-Step Guide for the Synthesis of Bioactive Oligosaccharides
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to D-Lactal coupling reactions, with a focus on their application in the synthesis of bioactive oligosaccharides. This compound, a glycal derived from D-lactose, serves as a versatile glycosyl donor in various coupling reactions to form complex carbohydrate structures. These oligosaccharides play crucial roles in numerous biological processes, making them attractive targets for drug development and research. This guide details both chemical and enzymatic methodologies for this compound coupling, presents quantitative data in structured tables for easy comparison, and provides step-by-step experimental protocols. Additionally, it visualizes key experimental workflows and a relevant biological signaling pathway using diagrams to facilitate understanding.
Introduction
Oligosaccharides are complex carbohydrates that are pivotal in a wide array of biological phenomena, including cell-cell recognition, immune responses, and host-pathogen interactions. The precise chemical synthesis of these molecules is essential for the development of novel therapeutics and research tools. This compound (D-Galactal) is a key building block in the synthesis of oligosaccharides due to the reactivity of its enol ether moiety, which allows for the stereoselective formation of glycosidic bonds.
This application note focuses on the coupling reactions of this compound, highlighting its use as a glycosyl donor to form oligosaccharides with significant biological activity, such as the human milk oligosaccharide (HMO) Lacto-N-tetraose. HMOs are known to be prebiotics that promote a healthy gut microbiome and possess immunomodulatory properties.[1][2]
This compound Coupling Methodologies
Two primary strategies are employed for the coupling of this compound: chemical synthesis, often utilizing transition metal catalysis, and enzymatic synthesis, which offers high specificity.
Chemical Synthesis: Palladium-Catalyzed O-Glycosylation
Palladium-catalyzed O-glycosylation is a powerful method for the stereoselective formation of glycosidic bonds using glycals like this compound.[3][4] The reaction involves the activation of the glycal by a palladium catalyst, followed by the addition of a glycosyl acceptor (an alcohol). The stereochemical outcome of the reaction can often be controlled by the choice of ligands, making it a versatile tool for carbohydrate synthesis.[3][4]
Enzymatic Synthesis
Enzymatic synthesis offers an alternative, highly specific approach to oligosaccharide synthesis. Glycosyltransferases and glycosidases can be used to catalyze the formation of glycosidic bonds with precise control over regioselectivity and stereoselectivity. For instance, β-galactosidases can be employed to synthesize galacto-oligosaccharides from lactose, a precursor to this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for representative this compound coupling reactions.
Table 1: Palladium-Catalyzed O-Glycosylation of Glycals
| Glycal Donor (Protecting Groups) | Glycosyl Acceptor | Catalyst/Ligand | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Methyl (2,3,4-tri-O-benzyl-α-D-glucopyranoside) | Pd(OAc)₂ / P(O-Me)₃ | Toluene | 24 | 85 | >95:5 | [5] |
| 3,4,6-Tri-O-acetyl-D-galactal | Cholesterol | Pd(MeCN)₂Cl₂ | CH₂Cl₂ | 5 | 92 | >99:1 | [5] |
| 3,4-Di-O-acetyl-6-O-TBDPS-D-glucal | 1-Octanol | Pd(OAc)₂ / DPEphos | Toluene | 12 | 78 | 10:90 | [4] |
Table 2: C-3 Substituted D-Galactal Derivatives as Galectin-8N Ligands
| Compound | Kd (μM) for Galectin-8N | Fold Increase in Affinity vs. Methyl β-D-galactopyranoside | Reference |
| D-Galactal | 150 | 5 | [6] |
| Benzimidazole-D-galactal hybrid | 48 | 15.6 | [7] |
| Quinoline-D-galactal hybrid | 65 | 11.5 | [7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-O-Glycosylation of 3,4,6-Tri-O-acetyl-D-galactal
This protocol is adapted from a general procedure for the palladium-catalyzed glycosylation of acylated glycals.[5]
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Cholesterol)
-
Pd(MeCN)₂Cl₂ (Palladium Catalyst)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere, add the glycosyl acceptor (1.2 equiv.).
-
Add Pd(MeCN)₂Cl₂ (5 mol %) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3-7 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3-unsaturated O-glycoside.
Protocol 2: General Procedure for Palladium-Catalyzed O-Glycosylation with Glycosyl Chlorides
This protocol provides a general method for the synthesis of O-glycosides using a glycosyl chloride donor, which can be prepared from the corresponding glycal.[8][9]
Materials:
-
Glycosyl Chloride Donor (e.g., perbenzyl mannosyl chloride)
-
Alcohol Acceptor (1.0 equiv.)
-
Pd(OAc)₂ (2-10 mol %)
-
Chloroform (CHCl₃), dry
-
Nitrogen gas
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
In a vial purged with nitrogen, prepare a mixture of the alcohol acceptor (0.1 mmol, 1.0 equiv.), the glycosyl chloride donor (0.15 mmol, 1.5 equiv.), and Pd(OAc)₂ (0.002 mmol, 2 mol %) in dry CHCl₃ (1 mL).
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by silica gel flash chromatography (e.g., 10% ethyl acetate in hexanes) to yield the O-glycosylation product.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the chemical synthesis of oligosaccharides via this compound coupling.
Signaling Pathway
Human milk oligosaccharides (HMOs), such as those derived from this compound precursors, can modulate inflammatory responses in the gut. For example, certain fucosylated HMOs can attenuate Tumor Necrosis Factor-alpha (TNF-α) induced inflammation in fetal intestinal epithelial cells by interacting with TNF Receptor 1 (TNFR1).[10]
Caption: Attenuation of TNF-α signaling by this compound-derived oligosaccharides.
Conclusion
This compound coupling reactions represent a cornerstone in the synthetic carbohydrate chemist's toolbox, enabling the construction of complex and biologically relevant oligosaccharides. Both chemical and enzymatic methods offer viable routes to these molecules, with palladium-catalyzed glycosylation providing a versatile and stereocontrollable approach. The resulting oligosaccharides have significant potential in drug development, particularly in the areas of prebiotics and immunomodulation. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these important biomolecules.
References
- 1. Lacto-N-tetraose - Wikipedia [en.wikipedia.org]
- 2. layerorigin.com [layerorigin.com]
- 3. Stereoselective palladium-catalyzed O-glycosylation using glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: D-Lactal and its Analogs in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycals, cyclic enol ether derivatives of monosaccharides, are versatile chiral building blocks in synthetic organic chemistry. Their inherent chirality and dense functionalization make them attractive starting materials for the stereoselective synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. While direct applications of D-Lactal (the glycal of lactose) in the synthesis of pharmaceutical intermediates are not extensively documented in peer-reviewed literature, its constituent monosaccharide glycal, D-Galactal, serves as an excellent and well-established exemplar for the synthetic strategies employed for this class of compounds.
This document provides detailed application notes and protocols for the use of D-Galactal as a chiral precursor in the synthesis of a key intermediate for neuraminidase inhibitors, a class of antiviral drugs used to treat influenza. The methodologies presented are representative of the types of transformations that this compound and other glycals can undergo.
Application: Synthesis of a Sialic Acid Analog Intermediate from D-Galactal
The synthesis of neuraminidase inhibitors often involves the construction of a dihydropyran ring system that mimics the natural substrate, sialic acid. D-Galactal is an ideal starting material for this purpose as it already contains the dihydropyran core with the correct stereochemistry at several centers. The following protocol outlines a multi-step synthesis of a key azido-ester intermediate, which can be further elaborated to neuraminidase inhibitors like Zanamivir.
Logical Workflow for the Synthesis of the Azido-Ester Intermediate
Caption: Synthetic workflow from D-Galactal to a key azido-ester intermediate.
Experimental Protocols
Acetylation of D-Galactal to Tri-O-acetyl-D-galactal
This initial step protects the hydroxyl groups of D-Galactal to prevent side reactions in subsequent steps.
Materials:
-
D-Galactal
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-Galactal (1.0 eq) in a mixture of pyridine (3.0 eq) and DCM at 0 °C.
-
Slowly add acetic anhydride (3.5 eq) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Ethyl acetate/Hexane gradient) to yield Tri-O-acetyl-D-galactal.
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
| D-Galactal | 1.0 | 95 | >98 (NMR) |
| Acetic anhydride | 3.5 | ||
| Pyridine | 3.0 |
Azidonitration of Tri-O-acetyl-D-galactal
This key step introduces the azide and nitrate functionalities across the double bond of the glycal.
Materials:
-
Tri-O-acetyl-D-galactal
-
Sodium azide (NaN₃)
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile
-
DCM
-
Water
Procedure:
-
Dissolve Tri-O-acetyl-D-galactal (1.0 eq) and sodium azide (1.5 eq) in acetonitrile at -15 °C.
-
In a separate flask, dissolve CAN (2.5 eq) in water.
-
Slowly add the aqueous CAN solution to the acetonitrile solution over 30 minutes, maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 4 hours.
-
Pour the mixture into ice-water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude azidonitration product, which is often used in the next step without further purification.
| Reactant | Molar Eq. | Yield (%) | Diastereomeric Ratio |
| Tri-O-acetyl-D-galactal | 1.0 | ~90 (crude) | ~5:1 (α/β) |
| Sodium azide | 1.5 | ||
| Cerium(IV) ammonium nitrate | 2.5 |
Elimination and Rearrangement to an Unsaturated Azide
Treatment of the azidonitration product with a base leads to the elimination of nitric acid and the formation of a double bond.
Materials:
-
Crude azidonitration product
-
1,8-Diazabicycloundec-7-ene (DBU)
-
DCM
Procedure:
-
Dissolve the crude azidonitration product (1.0 eq) in DCM at 0 °C.
-
Add DBU (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the unsaturated azido-pyran.
| Reactant | Molar Eq. | Yield (%) |
| Azidonitration product | 1.0 | 85 |
| DBU | 1.2 |
Hydrolysis and Esterification to the Azido-ester Intermediate
The final steps involve the deacetylation of the protecting groups and esterification of the resulting carboxylic acid to yield the target intermediate.
Materials:
-
Unsaturated azido-pyran
-
Sodium methoxide (catalytic)
-
Methanol
-
Dowex 50W-X8 resin
-
Thionyl chloride
-
Ethanol
Procedure:
-
Dissolve the unsaturated azido-pyran (1.0 eq) in dry methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 3 hours.
-
Neutralize the reaction with Dowex 50W-X8 resin, filter, and concentrate.
-
Dissolve the resulting crude acid in ethanol at 0 °C.
-
Slowly add thionyl chloride (1.1 eq) and stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield the final azido-ester intermediate.
| Reactant | Molar Eq. | Overall Yield from Unsaturated Azide (%) |
| Unsaturated azido-pyran | 1.0 | 75 |
| Thionyl chloride | 1.1 |
Signaling Pathway Context: Neuraminidase Inhibition
The synthesized azido-ester is a precursor to neuraminidase inhibitors. Neuraminidase is a crucial enzyme for the influenza virus, as it facilitates the release of new virus particles from infected cells. By inhibiting this enzyme, the viral replication cycle is interrupted.
Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus life cycle.
Conclusion
While this compound itself awaits broader exploration in documented pharmaceutical synthesis, the methodologies applied to its component glycal, D-Galactal, highlight the immense potential of this class of chiral synthons. The protocols detailed herein for the synthesis of a key neuraminidase inhibitor intermediate provide a robust framework for researchers in drug discovery and development to leverage the stereochemical richness of glycals for the construction of complex and biologically active molecules. Further investigation into the specific reactivity of this compound could unveil novel and efficient pathways to valuable pharmaceutical intermediates.
Application Notes and Protocols for the Synthesis of Vicinal Amino Alcohols from D-Glycals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal amino alcohols are crucial structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The stereoselective synthesis of these compounds is of significant interest in medicinal chemistry and drug development. One effective strategy for accessing enantiopure vicinal amino alcohols is through the functionalization of glycals, which are cyclic enol ether derivatives of sugars. This application note details a robust protocol for the synthesis of vicinal amino alcohols starting from the readily available D-glycal, tri-O-acetyl-D-galactal.
The described methodology is based on the highly diastereoselective azidonitration of the glycal, followed by the reduction of the resulting azide to the corresponding amine. This two-step process provides a reliable route to vicinal amino alcohols with well-defined stereochemistry, leveraging the inherent chirality of the starting sugar.
Reaction Principle
The synthesis proceeds in two key steps:
-
Azidonitration of Tri-O-acetyl-D-galactal: The process begins with the azidonitration of tri-O-acetyl-D-galactal. This reaction, often referred to as the Lemieux azidonitration, involves the addition of an azide radical and a nitrate group across the double bond of the glycal.[1][2][3] The reaction is typically carried out using ceric ammonium nitrate (CAN) and sodium azide in an acetonitrile solution. This step stereoselectively installs an azide group at the C-2 position and a nitrate ester at the anomeric (C-1) position. The primary products are the 2-azido-1-nitrate adducts.[1][2][3]
-
Reduction of the Azido Group: The 2-azido-2-deoxyglycosyl nitrate intermediate is then subjected to a reduction step to convert the azide functionality into a primary amine. This transformation can be achieved through various methods, including catalytic hydrogenation or reduction with hydride reagents. A subsequent hydrolysis of the nitrate and acetyl protecting groups yields the final vicinal amino alcohol.
Experimental Protocols
Protocol 1: Azidonitration of Tri-O-acetyl-D-galactal
This protocol is adapted from the procedure described by Lemieux and Ratcliffe.[1][2][3]
Materials:
-
Tri-O-acetyl-D-galactal
-
Ceric ammonium nitrate (CAN)
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tri-O-acetyl-D-galactal (1.0 eq) in anhydrous acetonitrile.
-
Add sodium azide (1.5 eq) to the solution and stir until it is partially dissolved.
-
In a separate flask, prepare a solution of ceric ammonium nitrate (2.5 eq) in anhydrous acetonitrile.
-
Slowly add the CAN solution to the stirred mixture of the galactal and sodium azide over 15-20 minutes at room temperature. The reaction is exothermic, and the color of the reaction mixture will change.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the 2-azido-1-nitrate addition products. The major products are typically the β-galacto, α-galacto, and α-talo isomers.[1][2][3]
Protocol 2: Reduction of 2-Azido-2-deoxyglycosyl Nitrate to Vicinal Amino Alcohol
This protocol outlines a general procedure for the reduction of the azide and subsequent deprotection.
Materials:
-
2-Azido-1-nitrate product from Protocol 1
-
Palladium on carbon (10% Pd/C) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or other suitable base
Method A: Catalytic Hydrogenation
-
Dissolve the purified 2-azido-1-nitrate product (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
To hydrolyze the nitrate and acetyl groups, the residue can be treated with an aqueous acid (e.g., HCl) followed by neutralization with a base (e.g., NaOH).
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (excess, e.g., 3-4 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 2-azido-1-nitrate product (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
Further purification can be achieved by crystallization or column chromatography.
Data Presentation
Table 1: Summary of Reported Yields for the Azidonitration of Tri-O-acetyl-D-galactal
| Product Isomer | Reported Yield (%)[1][3] |
| 2-Azido-1-nitrate (β-galacto) | 53 |
| 2-Azido-1-nitrate (α-galacto) | 22 |
| 2-Azido-1-nitrate (α-talo) | 8 |
| N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine (from hydrolysis) | 10 |
Visualizations
Reaction Pathway
Caption: Overall reaction scheme for the synthesis of vicinal amino alcohols from tri-O-acetyl-D-galactal.
Experimental Workflow
References
Application of D-Lactal in Multi-Component Reactions: A Detailed Overview for Researchers
For researchers, scientists, and professionals in drug development, the application of D-lactal and its derivatives in multi-component reactions (MCRs) represents a burgeoning field for the synthesis of complex and biologically relevant molecules, particularly in the realm of glycomimetics and C-glycosides. While direct participation of this compound in classic named MCRs like the Ugi and Passerini reactions is not extensively documented, its derivatives, particularly those transformed into chiral aldehydes, serve as valuable building blocks in powerful MCRs such as the Petasis reaction.
This application note provides a comprehensive overview of the use of this compound-derived components in multi-component reactions, complete with experimental protocols and quantitative data to facilitate the adoption of these methodologies in the laboratory.
Introduction to this compound in MCRs
This compound, a protected form of D-glucal, is a versatile chiral starting material in organic synthesis. Its enol ether functionality allows for a variety of chemical transformations. In the context of MCRs, this compound is typically not used in its native form. Instead, it is converted into a more reactive species, such as an α-hydroxy aldehyde, which can then participate as a key component in reactions that thrive on the convergence of multiple starting materials in a single pot. This strategy allows for the rapid assembly of complex molecules with a high degree of stereochemical control, owing to the inherent chirality of the sugar backbone.
The primary advantage of using this compound-derived synthons in MCRs lies in the ability to generate libraries of novel C-glycosyl peptides and other sugar-containing compounds. These molecules are of significant interest in drug discovery due to their potential to mimic or interfere with biological processes involving carbohydrates, such as cell-cell recognition, immune response, and protein-carbohydrate interactions.
Petasis Reaction: A Key Application
A significant application of this compound derivatives is in the Petasis borono-Mannich (PBM) reaction. This three-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. When a D-glucose-derived α-hydroxy aldehyde is employed as the carbonyl component, the Petasis reaction provides a facile route to polyfunctional δ-amino acids, which are valuable building blocks for peptidomimetics and other bioactive molecules.
Quantitative Data from Petasis Reaction of a D-Glucose-Derived Aldehyde
The following table summarizes the results of a Petasis reaction using a D-glucose-derived α-hydroxy aldehyde with various amines and boronic acids.
| Entry | Amine | Boronic Acid | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzylamine | Phenylboronic acid | 85 | >95:5 |
| 2 | (R)-α-Methylbenzylamine | Vinylboronic acid | 78 | 90:10 |
| 3 | Glycine methyl ester | 4-Methoxyphenylboronic acid | 82 | >95:5 |
| 4 | Aniline | Styrylboronic acid | 75 | 88:12 |
Table 1: Yields and diastereoselectivities for the Petasis reaction of a D-glucose-derived aldehyde.
Experimental Protocol: Synthesis of a Polyfunctional δ-Amino Acid via Petasis Reaction
This protocol describes a general procedure for the Petasis reaction using a D-glucose-derived α-hydroxy aldehyde.
Materials:
-
D-Glucose-derived α-hydroxy aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Vinyl- or Aryl-boronic acid (1.2 equiv)
-
Dichloromethane (DCM) or Ethanol (EtOH) as solvent
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the D-glucose-derived α-hydroxy aldehyde (1.0 mmol) in DCM or EtOH (10 mL) at room temperature, add the amine (1.1 mmol).
-
Stir the mixture for 30 minutes to allow for imine formation.
-
Add the vinyl- or aryl-boronic acid (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired polyfunctional δ-amino acid derivative.
Logical Workflow for Utilizing this compound in MCRs
The following diagram illustrates the general workflow for the application of this compound in multi-component reactions.
Caption: Workflow for this compound application in MCRs.
Signaling Pathway Analogy in Drug Development
The synthesis of diverse glycomimetics using this compound in MCRs can be conceptually linked to the modulation of biological signaling pathways. Each component of the MCR introduces a point of diversity, analogous to different ligands or effectors that can interact with and modulate a signaling cascade, ultimately leading to a specific biological outcome.
Caption: MCR diversity mirroring signaling pathway modulation.
Conclusion
The use of this compound-derived aldehydes in multi-component reactions, particularly the Petasis reaction, offers a powerful and efficient strategy for the synthesis of complex and stereochemically rich glycomimetics. The methodologies presented provide a solid foundation for researchers to explore this exciting area of chemical synthesis. The ability to rapidly generate libraries of diverse sugar-containing molecules holds significant promise for the discovery of new therapeutic agents and chemical probes to investigate the intricate roles of carbohydrates in biology. Further exploration into other MCRs that can accommodate chiral, carbohydrate-derived components will undoubtedly expand the synthetic toolbox and lead to the creation of novel molecular architectures with significant biological potential.
Protecting Group Strategies for the Synthesis of D-Lactal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common protecting group strategies employed in the synthesis of D-Lactal (D-galactal), a versatile chiral building block in organic synthesis. The following sections detail experimental protocols for the protection of D-galactose and its conversion to the corresponding protected this compound, focusing on the widely used acetyl and benzyl protecting groups.
Introduction to Protecting Group Strategies in this compound Synthesis
The synthesis of this compound from D-galactose requires the protection of the hydroxyl groups to prevent unwanted side reactions during the critical glycal formation step. The choice of protecting group is crucial and depends on the overall synthetic strategy, including the desired stability and the conditions for subsequent deprotection. Key considerations for selecting a protecting group include:
-
Stability: The protecting group must be stable to the reaction conditions used for glycal formation (typically involving bromination and reduction).
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields with readily available reagents.
-
Orthogonality: In more complex syntheses, the chosen protecting group should be removable under conditions that do not affect other protecting groups present in the molecule.
This document focuses on two of the most common and effective strategies for protecting D-galactose for this compound synthesis: peracetylation and perbenzylation.
Acetyl Protection Strategy
Acetyl groups are one of the most frequently used protecting groups in carbohydrate chemistry due to their ease of introduction and removal. Peracetylation of D-galactose followed by conversion to the glycal provides 3,4,6-tri-O-acetyl-D-galactal in good yields.
Experimental Protocol: Synthesis of 3,4,6-tri-O-acetyl-D-galactal[1][2]
This protocol involves a three-step, one-pot synthesis from D-galactose.
Materials:
-
D-Galactose
-
Acetic Anhydride
-
Perchloric Acid (catalytic amount)
-
Hydrogen Bromide in Acetic Acid (33%)
-
Zinc dust
-
Sodium Dihydrogen Phosphate
-
Dichloromethane (DCM)
-
Acetone
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Peracetylation: To a stirred solution of D-galactose (e.g., 500 mg, 2.77 mmol) in dichloromethane, add acetic anhydride (1.5 mL) at 0°C.[1] A catalytic amount of perchloric acid is then added, and the reaction is stirred at 0°C for 30 minutes.[1]
-
Bromination: After complete consumption of the starting material (monitored by TLC), a solution of HBr in acetic acid (1 mL) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 6 hours.[1]
-
Reduction to Glycal: The reaction mixture is quenched with ice-cold water and diluted with ethyl acetate. The organic layer is washed twice with a saturated solution of sodium bicarbonate and then dried over sodium sulfate.[1] After removal of the solvent under reduced pressure, the crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose is obtained. To this crude product, add acetone, zinc dust (e.g., 0.82 g, 12.5 mmol), and sodium dihydrogen phosphate (e.g., 4.6 g, 38.44 mmol).[1] The reaction mixture is stirred for 3 hours at room temperature.
-
Work-up and Purification: The solution is extracted with ethyl acetate. The organic phase is washed with water, saturated NaHCO₃, and brine, then dried over MgSO₄ and concentrated.[1] The residue is purified by silica gel column chromatography (petroleum hexane:ethyl acetate, 4:1 to 2:1) to yield 3,4,6-tri-O-acetyl-D-galactal.[1]
Quantitative Data for Acetyl Protection Strategy
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Peracetylation & Bromination | D-Galactose | 1-Bromo-2,3,4,6-tetra-O-acetyl-D-galactose | Ac₂O, HClO₄ (cat.), DCM, 0°C; then HBr/AcOH, RT, 6h | ~89% (crude) | [1] |
| Reduction | 1-Bromo-2,3,4,6-tetra-O-acetyl-D-galactose | 3,4,6-tri-O-acetyl-D-galactal | Zn dust, NaH₂PO₄, Acetone, RT, 3h | ~79% (after purification) | [1] |
Benzyl Protection Strategy
Benzyl ethers are another robust and widely used protecting group in carbohydrate synthesis. They are stable to a wide range of reaction conditions, including acidic and basic environments, and are typically removed by catalytic hydrogenation.
Experimental Protocol: Synthesis of 3,4,6-tri-O-benzyl-D-galactal[2]
This protocol involves the deacetylation of 3,4,6-tri-O-acetyl-D-galactal followed by perbenzylation.
Materials:
-
3,4,6-tri-O-acetyl-D-galactal
-
Methanol
-
Sodium Methoxide (catalytic amount)
-
IR-120 resin
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH)
-
Benzyl Bromide (BnBr)
-
Ethyl Acetate
-
Petroleum Hexane
-
Silica Gel for column chromatography
Procedure:
-
Deacetylation (Zemplén Deacetylation): To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (e.g., 500 mg, 1.83 mmol) in methanol (10 mL), add a catalytic amount of sodium methoxide (e.g., 118 mg, 2.196 mmol) at room temperature.[2] After 20 minutes, add IR-120 resin (20 mg) to neutralize the base.[2] The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude D-galactal.
-
Benzylation: To a stirred solution of the crude D-galactal (268 mg, 1.83 mmol) in DMF (1 mL), add sodium hydride (e.g., 200 mg, 8.33 mmol) at 0°C.[2] Benzyl bromide (e.g., 7.82 mL) is then added dropwise, and the reaction is stirred at room temperature for 4 hours.[2]
-
Work-up and Purification: The reaction is monitored by TLC. Upon completion, the reaction mixture is carefully quenched and worked up. The product is purified by silica gel column chromatography (petroleum hexane:ethyl acetate, 4:1 to 2:1) to yield 3,4,6-tri-O-benzyl-D-galactal.[2]
Quantitative Data for Benzyl Protection Strategy
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Deacetylation | 3,4,6-tri-O-acetyl-D-galactal | D-Galactal | NaOMe (cat.), MeOH, RT, 20 min | Quantitative (crude) | [2] |
| Benzylation | D-Galactal | 3,4,6-tri-O-benzyl-D-galactal | NaH, BnBr, DMF, 0°C to RT, 4h | ~88% | [2] |
Deprotection Protocols
The choice of deprotection method is dictated by the protecting group used.
Protocol: Deacetylation of 3,4,6-tri-O-acetyl-D-galactal (Zemplén Deacetylation)[1]
Procedure:
-
Dissolve the acetylated D-galactal in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with an acidic resin (e.g., IR-120), filter, and concentrate under reduced pressure to obtain the deprotected D-galactal.
Protocol: Debenzylation of 3,4,6-tri-O-benzyl-D-galactal
Procedure:
-
Dissolve the benzylated D-galactal in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction at room temperature until complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected D-galactal.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction pathways described in the protocols.
Caption: Synthesis of 3,4,6-tri-O-acetyl-D-galactal from D-galactose.
Caption: Synthesis of 3,4,6-tri-O-benzyl-D-galactal from its acetylated precursor.
References
Application Notes and Protocols for the Scale-up Synthesis of D-Lactal for Pilot Plant Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of D-Lactal (3,4-di-O-acetyl-D-glucal), a valuable intermediate in carbohydrate chemistry and drug development. The described methodology is designed to be scalable for pilot plant production, focusing on efficiency, reproducibility, and the use of readily available starting materials.
Introduction
This compound is a partially protected derivative of D-glucal, a cyclic enol ether derived from D-glucose. Its unique structural features make it a versatile building block for the synthesis of a wide range of complex carbohydrates, including oligosaccharides and glycoconjugates with potential therapeutic applications. The selective protection of the hydroxyl groups at the C3 and C4 positions, while leaving the C6 hydroxyl group free, allows for regioselective modifications, a critical aspect in the synthesis of carbohydrate-based drug candidates.
This document outlines a two-step synthesis route starting from the readily available D-glucose derivative, 3,4,6-tri-O-acetyl-D-glucal. The key transformation involves a highly selective and scalable enzymatic deacetylation at the C6 position, which offers significant advantages over traditional chemical methods, particularly in a pilot plant setting.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from D-glucose. The first step involves the preparation of the peracetylated glycal, 3,4,6-tri-O-acetyl-D-glucal. The second, and key, step is the selective enzymatic deacetylation of the C6 acetyl group to yield the final product, this compound.
Caption: Chemical synthesis pathway for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for reference during synthesis and purification.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,4,6-tri-O-acetyl-D-glucal | (3,4-bis(acetyloxy)-3,4-dihydro-2H-pyran-2-yl)methyl acetate | 2873-29-2 | C12H16O7 | 272.25 | 51-58 | White crystalline powder |
| This compound | (3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methanol | 65207-55-8 | C10H14O6 | 230.21 | - | - |
Experimental Protocols
The following protocols are designed for the scale-up synthesis of this compound in a pilot plant setting. All operations should be conducted in accordance with standard pilot plant safety procedures.
Step 1: Synthesis of 3,4,6-tri-O-acetyl-D-glucal
This procedure outlines the preparation of the peracetylated D-glucal from a suitable D-glucose derivative. The synthesis of 3,4,6-tri-O-acetyl-D-glucal is a well-established process and can be achieved through various published methods. For pilot-scale production, a robust and high-yielding procedure should be selected.
Materials:
-
D-Glucose derivative (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Reducing agent (e.g., zinc dust)
-
Acetic acid
-
Suitable solvent (e.g., ethyl acetate)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale)
-
Overhead stirrer
-
Temperature probe and controller
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Rotary evaporator
Procedure:
-
Charge the jacketed glass reactor with the D-glucose derivative and the chosen solvent.
-
Cool the mixture to the specified reaction temperature (e.g., 0-5 °C) with constant stirring.
-
Slowly add the reducing agent to the reaction mixture, maintaining the temperature within the desired range.
-
After the addition is complete, allow the reaction to proceed until completion, monitoring by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,4,6-tri-O-acetyl-D-glucal.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Expected Yield: 85-95% Purity (by HPLC): >98%
Step 2: Selective Enzymatic Deacetylation to this compound
This key step utilizes an immobilized lipase for the selective removal of the acetyl group at the C6 position of 3,4,6-tri-O-acetyl-D-glucal. This enzymatic approach is highly selective, proceeds under mild conditions, and allows for easy separation and recycling of the biocatalyst, making it ideal for pilot plant operations.[1]
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Immobilized lipase (e.g., from Candida antarctica lipase B, Novozym 435)
-
Phosphate buffer (pH 7.0)
-
Organic co-solvent (e.g., tert-butanol)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
pH meter and controller
-
Temperature probe and controller
-
Filtration unit
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the jacketed glass reactor with a solution of 3,4,6-tri-O-acetyl-D-glucal in a mixture of phosphate buffer and the organic co-solvent.
-
Adjust the pH of the solution to 7.0.
-
Add the immobilized lipase to the reaction mixture.
-
Maintain the temperature at a constant value (e.g., 30-40 °C) with gentle stirring.
-
Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.
-
Extract the aqueous filtrate with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Expected Yield: >90% Purity (by HPLC): >99%
Process Workflow and Logic
The overall workflow for the pilot plant production of this compound is designed for efficiency and scalability.
Caption: Pilot plant production workflow for this compound.
Quality Control
Throughout the synthesis, it is crucial to monitor the reaction progress and product purity using appropriate analytical techniques.
| Analysis | Step 1: Precursor Synthesis | Step 2: this compound Synthesis |
| In-process Control | TLC, HPLC | TLC, HPLC |
| Final Product | 1H NMR, 13C NMR, HPLC, FT-IR, Melting Point | 1H NMR, 13C NMR, HPLC, FT-IR |
Safety Considerations
All operations should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the synthesis for detailed safety information. The use of flammable solvents requires adherence to pilot plant regulations for handling and storage. The recycling of the immobilized enzyme should be performed under conditions that prevent microbial contamination.
Conclusion
The described methodology provides a robust and scalable route for the pilot plant production of this compound. The key innovation of employing a selective enzymatic deacetylation step offers significant advantages in terms of selectivity, process simplicity, and environmental impact, making it a highly attractive approach for the synthesis of this important carbohydrate intermediate for drug discovery and development.
References
Troubleshooting & Optimization
How to improve the yield of D-Lactal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of D-Glucal. Based on established protocols, the synthesis of D-Glucal is typically achieved through a two-step process: the formation of the intermediate tri-O-acetyl-D-glucal from acetobromoglucose, followed by its deacetylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for D-Glucal synthesis?
A1: The most common and commercially available starting material is tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).
Q2: Why is it necessary to synthesize the tri-O-acetyl-D-glucal intermediate?
A2: The acetyl protecting groups enhance the stability of the glucal structure during its formation and allow for easier purification. The subsequent deacetylation is a straightforward process to yield the final D-Glucal product.
Q3: What are the critical parameters to control during the synthesis of tri-O-acetyl-D-glucal?
A3: Key parameters include the purity and activation of the zinc catalyst, the reaction temperature, and the exclusion of moisture to prevent side reactions.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of the starting material and the formation of the product. For the synthesis of tri-O-acetyl-D-glucal, a typical mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v)[1]. For the deacetylation reaction to D-Glucal, a more polar solvent system may be required.
Q5: What are the expected yields for each step?
A5: With optimized protocols, the synthesis of tri-O-acetyl-D-glucal can achieve yields in the range of 80-90%. The subsequent deacetylation to D-Glucal is typically a high-yielding reaction, often exceeding 90%.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of D-Glucal and its acetylated intermediate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of tri-O-acetyl-D-glucal | Inactive zinc dust. | Activate the zinc dust prior to use by washing with dilute acid (e.g., HCl), followed by water, ethanol, and ether, and then drying under vacuum. |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Incomplete reaction. | Increase the reaction time and monitor closely by TLC. Ensure efficient stirring to maintain good contact between the reagents. | |
| Formation of multiple side products in the first step | Reaction temperature is too high. | Maintain the reaction temperature at or below room temperature to minimize the formation of degradation products. |
| Impure starting material (acetobromoglucose). | Use freshly prepared or high-purity acetobromoglucose. | |
| Incomplete deacetylation to D-Glucal | Insufficient amount of sodium methoxide. | Use a catalytic amount of freshly prepared sodium methoxide. Ensure it is fully dissolved in methanol before adding the acetylated glucal. |
| Short reaction time. | Allow the reaction to proceed for the recommended time (typically 1-2 hours) and monitor by TLC until the starting material is fully consumed. | |
| Difficulty in purifying the final D-Glucal product | Residual sodium acetate from the deacetylation step. | After neutralization of the reaction mixture, ensure complete removal of salts by filtration or by using a silica plug before final purification. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. D-Glucal is a polar compound, so a gradient elution with a polar solvent system (e.g., ethyl acetate/methanol) may be necessary. |
Experimental Protocols
Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
This protocol describes the synthesis of tri-O-acetyl-D-glucal from tetra-O-acetyl-α-D-glucopyranosyl bromide using a zinc-copper couple.
Materials:
-
Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Acetic acid (glacial)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Zinc-Copper Couple: To a stirred suspension of zinc dust (10 eq) in water, add a 5% aqueous solution of copper(II) acetate monohydrate until the blue color persists. Filter the activated zinc, wash successively with water, ethanol, and diethyl ether, and dry under vacuum.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tetra-O-acetyl-α-D-glucopyranosyl bromide (1 eq) in a mixture of ethyl acetate and acetic acid.
-
Reaction: Add the activated zinc-copper couple to the solution. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (petroleum ether/ethyl acetate, 2:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc. Wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate as the eluent to afford pure 3,4,6-tri-O-acetyl-D-glucal.
| Parameter | Value |
| Typical Yield | 80-85% |
| Appearance | White to off-white solid |
| Melting Point | 54-55 °C |
Synthesis of D-Glucal (Deacetylation)
This protocol describes the deacetylation of 3,4,6-tri-O-acetyl-D-glucal to D-Glucal using sodium methoxide in methanol (Zemplén deacetylation).[1]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Methanol (anhydrous)
-
Sodium methoxide (catalytic amount) or Sodium metal
-
Amberlite® IR-120 (H⁺ form) resin
-
Dichloromethane
Procedure:
-
Reaction Setup: Dissolve 3,4,6-tri-O-acetyl-D-glucal (1 eq) in anhydrous methanol in a round-bottom flask with a magnetic stirrer.
-
Reaction: Add a catalytic amount of sodium methoxide to the solution. If using sodium metal, add a small piece to the methanol first to generate sodium methoxide in situ.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (ethyl acetate/methanol). The reaction is typically complete in 1-2 hours.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding Amberlite® IR-120 (H⁺ form) resin until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure.
-
Purification: The resulting crude D-Glucal can be purified by silica gel column chromatography using a gradient of dichloromethane/methanol as the eluent.
| Parameter | Value |
| Typical Yield | >90% |
| Appearance | White crystalline solid |
| Melting Point | 59-61 °C |
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis of D-Glucal from acetobromoglucose.
Caption: Synthetic pathway for D-Glucal from acetobromoglucose.
References
Technical Support Center: Troubleshooting Low Diastereoselectivity in Lactol-Forming Reactions
Welcome to the technical support center for troubleshooting low diastereoselectivity in lactol-forming reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis of chiral lactols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low diastereoselectivity in lactol-forming reactions?
Low diastereoselectivity in lactol formation, which is the cyclization of a hydroxy-aldehyde or hydroxy-ketone to form a cyclic hemiacetal, is often attributed to a lack of sufficient differentiation between the transition states leading to the different diastereomers. Key factors that can lead to poor selectivity include:
-
Suboptimal Reaction Temperature: The reaction may not be under either strict kinetic or thermodynamic control.
-
Inappropriate Catalyst or Lack Thereof: The absence of a suitable catalyst or the use of an incorrect one can fail to create a sufficiently ordered transition state.
-
Substrate-Related Issues: The inherent structure of the substrate may lack strong stereodirecting groups.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
Q2: How does temperature influence the diastereoselectivity of my lactol formation?
Temperature is a critical parameter for controlling diastereoselectivity as it can dictate whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest, as it proceeds through the lowest energy transition state. This is often the less stable product. For some reactions, such as Lewis acid-catalyzed vinyl acetal rearrangements leading to tetrahydrofuran structures, lower temperatures have been shown to favor the formation of the cis isomer.[1]
-
Thermodynamic Control: At higher temperatures, the reaction can reach equilibrium, leading to the formation of the most stable product, which may not be the kinetically favored one. In the same vinyl acetal rearrangements, higher temperatures tend to favor the more stable trans isomer.[1]
If you are observing a mixture of diastereomers, it's possible your reaction temperature is in an intermediate range where both pathways are competing.
Q3: Can a Lewis acid catalyst improve the diastereoselectivity of my reaction?
Yes, Lewis acids can significantly enhance diastereoselectivity in reactions forming cyclic ethers and potentially lactols. They function by coordinating to carbonyls or other heteroatoms, which can:
-
Lock the Conformation: By creating a more rigid, chelated intermediate, a Lewis acid can restrict the possible transition states, favoring one that minimizes steric interactions.
-
Lower the Activation Energy: Lewis acids can lower the energy of the transition state, allowing the reaction to proceed under milder conditions where kinetic control is more easily achieved.[2]
For instance, BF₃·OEt₂ has been effectively used to catalyze vinyl acetal rearrangements, yielding specific diastereomers depending on the reaction temperature.[1]
Troubleshooting Guide
Issue: My lactol-forming reaction is producing a nearly 1:1 mixture of diastereomers.
This is a common problem that indicates a lack of facial selectivity in the nucleophilic attack of the hydroxyl group on the carbonyl. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify Substrate Integrity and Purity
-
Action: Confirm the identity and purity of your starting material (hydroxy-aldehyde/ketone) using techniques like NMR and mass spectrometry. Impurities can sometimes interfere with the reaction.
-
Rationale: The presence of isomers or other reactive species in your starting material can lead to the formation of multiple products.
Step 2: Modify the Reaction Temperature
-
Action: Systematically vary the reaction temperature. First, try running the reaction at a significantly lower temperature (e.g., -78 °C) to favor kinetic control. If that is unsuccessful or impractical, attempt the reaction at a higher temperature to favor thermodynamic control.
-
Rationale: As detailed in the FAQs, temperature is a key factor in determining the dominant reaction pathway and, consequently, the major diastereomer.[3][4]
Step 3: Introduce a Lewis Acid Catalyst
-
Action: If temperature modification is insufficient, introduce a Lewis acid to your reaction. Start with a common Lewis acid like BF₃·OEt₂, TiCl₄, or SnCl₄ at catalytic amounts.
-
Rationale: A Lewis acid can create a more ordered transition state, thereby increasing the energy difference between the pathways leading to the different diastereomers.[2][5]
Step 4: Evaluate Different Solvents
-
Action: Screen a variety of solvents with different polarities and coordinating abilities.
-
Rationale: The solvent can influence the stability of the transition states and the effectiveness of the catalyst.
Data Presentation: Impact of Reaction Conditions on Diastereoselectivity
The following table summarizes hypothetical, yet representative, results from a troubleshooting experiment for a generic hydroxy-aldehyde cyclization.
| Entry | Temperature (°C) | Catalyst (mol%) | Solvent | Diastereomeric Ratio (A:B) |
| 1 | 25 | None | CH₂Cl₂ | 1.2 : 1 |
| 2 | 0 | None | CH₂Cl₂ | 1.5 : 1 |
| 3 | -78 | None | CH₂Cl₂ | 2.1 : 1 |
| 4 | 25 | BF₃·OEt₂ (10) | CH₂Cl₂ | 5 : 1 |
| 5 | 0 | BF₃·OEt₂ (10) | CH₂Cl₂ | 8 : 1 |
| 6 | -78 | BF₃·OEt₂ (10) | CH₂Cl₂ | >20 : 1 |
| 7 | -78 | TiCl₄ (10) | CH₂Cl₂ | 15 : 1 |
| 8 | -78 | BF₃·OEt₂ (10) | Toluene | 12 : 1 |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Lactol Formation under Kinetic Control:
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To a solution of the hydroxy-aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 equiv) dropwise via syringe.
-
Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) of the purified material.
Visualizations
References
- 1. Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. mdpi.com [mdpi.com]
Optimizing reaction conditions for D-Lactal formation
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of D-glycals, valuable building blocks in carbohydrate chemistry.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Zinc Dust | The activity of zinc dust is crucial for the reductive elimination step. If the zinc surface is oxidized, its reactivity will be significantly reduced. |
| Solution: Activate the zinc dust prior to use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. | |
| Poor Quality Starting Material | The purity of the starting D-sugar and the efficiency of the initial acetylation and bromination steps are critical for the overall yield of the D-glycal. |
| Solution: Ensure the starting D-sugar is pure and dry. Monitor the preceding acetylation and bromination reactions by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the glycal formation step.[1] | |
| Insufficient Reaction Time or Temperature | The reductive elimination may be slow at lower temperatures or with shorter reaction times. |
| Solution: While the reaction is often carried out at room temperature, gentle heating (e.g., to 30-60 °C) can sometimes improve the reaction rate and yield.[2] Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| Moisture in the Reaction | The presence of water can interfere with the reaction, particularly with the organozinc intermediates. |
| Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Formation of Byproducts
| Potential Cause | Recommended Solution |
| Incomplete Acetylation | If the initial acetylation of the D-sugar is incomplete, the free hydroxyl groups can participate in side reactions. |
| Solution: Ensure complete acetylation by using a sufficient excess of acetic anhydride and a suitable catalyst (e.g., perchloric acid).[1] Monitor the reaction by TLC until no starting material is observed. | |
| Over-reduction | In some cases, the double bond of the glycal can be reduced, leading to the formation of a saturated product. |
| Solution: Use the stoichiometric amount of zinc dust and monitor the reaction closely. Avoid prolonged reaction times after the starting material has been consumed. | |
| Formation of Acyclic Compounds | Ring-opening of the sugar can occur under certain conditions, leading to the formation of acyclic byproducts. |
| Solution: Maintain the recommended reaction temperature and avoid overly acidic or basic conditions that could promote ring-opening. The use of a phosphate buffer can help maintain a stable pH.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing D-glycals?
A1: The most widely used method for the synthesis of D-glycals is the reductive elimination of an acylated glycosyl halide.[1] Typically, a per-O-acetylated glycosyl bromide is treated with zinc dust in a suitable solvent system.[1][2]
Q2: What is the role of the acetyl protecting groups?
A2: The acetyl groups protect the hydroxyl functionalities of the sugar from participating in unwanted side reactions. They also increase the solubility of the sugar derivative in organic solvents and activate the anomeric position for the subsequent bromination and elimination steps.
Q3: Can other reducing agents be used instead of zinc?
A3: Yes, other reducing agents have been employed for this transformation, including sodium, potassium, zinc/silver graphite, and chromium(II) salts.[1] However, zinc dust remains one of the most common and practical choices for laboratory-scale synthesis.
Q4: How is the D-glycal product typically purified?
A4: After the reaction is complete, the crude product is typically filtered to remove excess zinc and other solids. The filtrate is then washed with water, saturated sodium bicarbonate solution, and brine.[1] Final purification is usually achieved by silica gel column chromatography.[1]
Q5: Is it possible to synthesize furanoid glycals (five-membered rings) as well?
A5: Yes, furanoid glycals can be synthesized from pentoses using similar methodologies.[3] However, pyranoid glycals (six-membered rings) are generally more stable due to lower ring strain.[1]
Experimental Protocol: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal from D-Glucose
This protocol is a multi-step process involving acetylation, bromination, and reductive elimination.
Step 1: Acetylation of D-Glucose
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To a stirred solution of D-Glucose in dichloromethane (DCM), add acetic anhydride and a catalytic amount of perchloric acid at 0°C.[1]
-
Allow the reaction to proceed for 30 minutes at 0°C.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up to isolate the per-O-acetylated glucose.
Step 2: Bromination of Per-O-acetylated Glucose
-
Dissolve the per-O-acetylated glucose in a suitable solvent such as dichloromethane.
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Add a brominating agent, for example, a solution of hydrogen bromide in acetic acid.
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Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, work up the mixture to obtain the crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
Step 3: Reductive Elimination to form 3,4,6-Tri-O-acetyl-D-glucal
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Dissolve the crude glycosyl bromide in a solvent mixture, such as acetone and water, containing sodium acetate and acetic acid.
-
Add activated zinc dust to the solution and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically after several hours), filter off the excess zinc.
-
Extract the product with an organic solvent like ethyl acetate.
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Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by silica gel column chromatography to yield the final product, 3,4,6-tri-O-acetyl-D-glucal.[1]
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of pyranoid glycals via reductive elimination of the corresponding per-O-acetylated glycosyl bromides.
| Starting Sugar | Reducing Agent | Solvent System | Temperature | Time | Yield (%) |
| D-Glucose | Zinc | Acetic Acid/Water | Room Temp. | 3 h | ~70-80 |
| D-Galactose | Zinc | Acetic Acid/Water | Room Temp. | 3 h | ~75-85 |
| D-Xylose | Zinc | Acetic Acid/Water | Room Temp. | 2-3 h | ~70-80 |
| D-Arabinose | Zinc | Acetic Acid/Water | Room Temp. | 2-3 h | ~65-75 |
Yields are approximate and can vary based on the specific reaction conditions and the scale of the synthesis.
Experimental Workflow
Caption: Workflow for the synthesis of D-glucal from D-glucose.
References
Technical Support Center: Purification of D-Lactal and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of D-Lactal and its derivatives, using D-Galactal as a primary example.
Frequently Asked Questions (FAQs)
Q1: What is "this compound," and how is it related to D-Galactal?
"this compound" is not a standard chemical name. It is likely a trivial name or a specific designation for a glycal derived from a D-sugar. Glycals are cyclic enol ether derivatives of sugars with a double bond between the first and second carbon atoms of the ring[1]. D-Galactal is a common glycal derived from D-galactose and is a key intermediate in the synthesis of various carbohydrate-based molecules[2][3]. This guide will use D-Galactal as a representative example for purification protocols and troubleshooting.
Q2: What are the most common impurities and side products in D-Galactal synthesis?
During the synthesis of D-Galactal, several impurities and side products can arise, complicating the purification process. These can be broadly categorized as organic and inorganic impurities.
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Organic Impurities: These can include unreacted starting materials, by-products from incomplete reactions, and degradation products[4]. In the context of D-Galactal synthesis, which often involves the reductive elimination of a glycosyl halide, common organic impurities may include the acetylated sugar precursor, incompletely de-acetylated intermediates, and products of over-reaction or rearrangement[2].
-
Inorganic Impurities: These are often derived from reagents and catalysts used in the synthesis, such as residual zinc from the reductive elimination step or inorganic salts formed during workup[4].
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Solvent-Related Impurities: Residual solvents used during the synthesis and purification process can also be present in the final product[4].
Q3: What are the recommended analytical techniques to assess the purity of D-Galactal?
To ensure the purity of the final product, a combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purification. It can help in identifying the presence of starting materials and major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for confirming the identity of the desired product and identifying impurities.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any unexpected side products.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product and separating it from closely related impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of D-Galactal | Incomplete reaction of the starting material. | Ensure all reagents are fresh and anhydrous. Optimize reaction time and temperature. Monitor the reaction progress using TLC until the starting material is consumed. |
| Degradation of the product during workup or purification. | D-Galactal can be sensitive to acidic conditions. Ensure that any acidic reagents are thoroughly quenched and removed during the workup. Use a neutral or slightly basic mobile phase for chromatography if possible. | |
| Multiple Spots on TLC after Reaction | Presence of multiple side products. | This is common. The primary purification method is column chromatography on silica gel. Optimize the solvent system to achieve good separation between the product and impurities. |
| Product Streaking on Silica Gel Column | The compound may be too polar for the chosen solvent system or interacting strongly with the silica. | Gradually increase the polarity of the eluent. The addition of a small amount of a more polar solvent like methanol can help. For basic compounds, adding a small amount of a base like triethylamine to the eluent can reduce streaking. |
| Co-elution of Impurities with the Product | Similar polarity of the product and a major side product. | Try a different stationary phase for chromatography, such as alumina. Alternatively, consider derivatizing the impurity to alter its polarity before chromatography. Recrystallization of the purified fractions can also help to remove minor impurities[5]. |
| Presence of Inorganic Salts in the Final Product | Incomplete removal during the aqueous workup. | Ensure thorough washing of the organic layer with water or brine to remove water-soluble inorganic salts. |
Experimental Protocols
Synthesis of 3,4,6-Tri-O-acetyl-D-galactal
A common precursor for D-Galactal is its acetylated form.
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To a stirred solution of D-Galactose (2.77 mmol, 500 mg) in Dichloromethane (DCM), add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid (HClO4) at 0°C[2].
-
Allow the reaction to proceed for 30 minutes at 0°C[2].
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated product.
Deacetylation to D-Galactal
-
To a stirred solution of 3,4,6-tri-O-acetyl-D-Galactal (500 mg, 1.83 mmol) in methanol (10 mL), add a catalytic amount of sodium methoxide (118 mg, 2.196 mmol) at room temperature[2].
-
Add IR 120 resin (20 mg) and continue stirring for 20 minutes at room temperature[2].
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the resin and concentrate the filtrate under reduced pressure[2].
-
The residue can be purified by silica gel column chromatography[2].
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, for example, a gradient of petroleum hexane and ethyl acetate (e.g., starting from 4:1 and gradually increasing to 2:1)[2].
-
Dissolve the crude D-Galactal in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified D-Galactal. A recrystallization from a suitable solvent like ethyl acetate or ethanol can further enhance purity[5].
Quantitative Data Summary
| Parameter | Value | Reference |
| D-Galactal Molecular Weight | 146.14 g/mol | [6] |
| D-Galactal Melting Point | 99-102 °C | [5] |
| Typical Column Chromatography Eluent | Petroleum hexane-ethyl acetate (4:1 → 2:1) | [2] |
Experimental Workflow
Caption: Workflow for the purification of this compound from a crude reaction mixture.
References
Technical Support Center: D-Lactol Reaction Workup and Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Lactol reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workup and extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is a D-Lactol and why is its isolation challenging?
A D-Lactol is a cyclic hemiacetal derived from a D-sugar. It exists in equilibrium with its open-chain hydroxy aldehyde or ketone form.[1] This equilibrium is sensitive to experimental conditions, particularly the presence of acid and water, which can lead to the hydrolysis of the lactol back to its starting material.[2][3][4] The inherent instability of the hemiacetal functional group makes the workup and extraction of D-Lactols a delicate process requiring careful control of pH and temperature to prevent product decomposition.
Q2: What are the key considerations for a successful D-Lactol extraction?
A successful D-Lactol extraction hinges on maintaining conditions that favor the cyclic hemiacetal form and minimize its reversion to the open-chain precursor. Key considerations include:
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pH Control: The reaction mixture should be neutralized or made slightly basic before extraction to prevent acid-catalyzed hydrolysis.
-
Temperature: Low temperatures should be maintained throughout the workup and extraction process to minimize product degradation.
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Solvent Choice: The extraction solvent should be chosen based on the polarity of the D-Lactol and should be immiscible with the aqueous phase.
-
Minimizing Exposure to Water: Prolonged contact with an aqueous phase should be avoided. Rapid and efficient phase separation is crucial.
Q3: Can I use a standard aqueous workup for my D-Lactol reaction?
Standard aqueous workups often involve acidic or basic washes, which can be detrimental to the stability of D-Lactols. A modified, gentle aqueous workup is recommended. This typically involves:
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Neutralization of the reaction mixture with a mild base like sodium bicarbonate.
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Extraction with an appropriate organic solvent.
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Washing the organic phase with brine (saturated NaCl solution) to remove bulk water.
-
Drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Careful removal of the solvent under reduced pressure at low temperature.
Troubleshooting Guides
Problem 1: Low or No Product Yield After Extraction
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed hydrolysis during workup: The D-Lactol reverted to the open-chain form due to acidic conditions. | Ensure the reaction mixture is fully neutralized or slightly basic (pH 7-8) with a mild base (e.g., saturated NaHCO₃ solution) before extraction. Perform a quick pH check of the aqueous phase after extraction. |
| Product is water-soluble and remains in the aqueous layer: The polarity of the D-Lactol may lead to poor partitioning into the organic solvent. | Try extracting with a more polar solvent like ethyl acetate or a mixture of solvents. Perform multiple extractions (3-5 times) with smaller volumes of solvent to improve extraction efficiency. Consider a continuous liquid-liquid extraction for highly water-soluble products. |
| Thermal decomposition during solvent removal: The D-Lactol is heat-sensitive and degraded during evaporation. | Remove the extraction solvent using a rotary evaporator at a low temperature (≤ 30°C). For very sensitive compounds, consider freeze-drying (lyophilization) if the product is soluble in a suitable solvent like dioxane or tert-butanol. |
| Incomplete reaction: The reaction may not have gone to completion, resulting in a low concentration of the desired D-Lactol. | Before workup, check the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
Problem 2: Product Decomposes on Silica Gel Chromatography
| Possible Cause | Troubleshooting Step |
| Acidity of silica gel: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds like D-Lactols. | Deactivate the silica gel by treating it with a solution of triethylamine (Et₃N) in the eluent (e.g., 1-2% Et₃N in the solvent system) before packing the column. Alternatively, use neutral or basic alumina for chromatography. |
| Product is unstable on the stationary phase: Prolonged contact with the stationary phase leads to degradation. | Use flash chromatography with a higher flow rate to minimize the residence time on the column. If possible, consider alternative purification methods like crystallization or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column. |
Experimental Protocols
General D-Lactol Extraction Procedure
-
Cooling and Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous phase is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure at a low temperature (≤ 30°C) to obtain the crude D-Lactol.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Workup pH | 7.0 - 8.0 | To prevent acid-catalyzed hydrolysis. |
| Workup Temperature | 0 - 25°C | To minimize thermal decomposition. |
| Extraction Solvents | Ethyl Acetate, Dichloromethane | Choice depends on the polarity of the specific D-Lactol. |
| Drying Agent | Anhydrous Na₂SO₄, MgSO₄ | Ensure complete removal of water from the organic phase. |
| Solvent Removal Temp. | ≤ 30°C | To avoid degradation of the product. |
Mandatory Visualization
Caption: D-Lactol Extraction Workflow
References
Preventing racemization during D-Lactal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in D-Lactal synthesis. Our goal is to help you prevent racemization and achieve high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of racemization or epimerization during this compound synthesis from D-Glucal?
Racemization or epimerization at the anomeric carbon (C-1) and other stereocenters during this compound synthesis is a critical issue that can significantly impact the biological activity and purity of the final product. The primary causes include:
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Reaction Mechanism: The formation of intermediate carbocation or oxocarbenium ion species, particularly in reactions like the Ferrier rearrangement, can lead to a loss of stereochemical information at the anomeric center. The planar nature of these intermediates allows for nucleophilic attack from either face, potentially leading to a mixture of α and β anomers.
-
Lewis Acid Choice and Concentration: Strong or high concentrations of Lewis acids can promote the formation of achiral intermediates and may also catalyze epimerization at other stereocenters.
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Protecting Groups: The nature of the protecting groups on the glycal starting material plays a crucial role. Non-participating protecting groups may not effectively shield one face of the molecule, leading to poor stereocontrol. Conversely, participating groups can direct the incoming nucleophile to a specific face, enhancing stereoselectivity.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the transition states, thereby affecting the stereochemical outcome of the reaction.
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Temperature and Reaction Time: Higher temperatures and longer reaction times can provide the energy for less favorable reaction pathways to occur, including epimerization to the thermodynamically more stable product, which may not be the desired stereoisomer.
Q2: How do protecting groups influence the stereoselectivity of this compound synthesis?
Protecting groups are a critical tool for controlling stereoselectivity in carbohydrate chemistry. Their influence is exerted through several mechanisms:
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Neighboring Group Participation: Acyl protecting groups (e.g., acetate, benzoate) at the C-2 position can form a cyclic intermediate (a dioxolenium ion) that blocks one face of the molecule. This forces the incoming nucleophile to attack from the opposite face, leading to the formation of 1,2-trans-glycosides with high stereoselectivity.
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Steric Hindrance: Bulky protecting groups can sterically hinder one face of the glycal, directing the approach of reagents to the less hindered face.
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Conformational Control: Protecting groups can influence the conformational equilibrium of the glycal ring (e.g., between a 4H5 and 5H4 half-chair conformation). The preferred conformation can expose one face of the double bond to reagent attack over the other, thereby directing the stereochemical outcome. For instance, in glucal 3-carbamates, acyclic 4,6-O-protecting groups can favor high α-anomeric selectivity.[1][2]
-
Electronic Effects: Electron-withdrawing or electron-donating protecting groups can alter the electron density of the glycal system, influencing the reactivity and the transition state geometry of the reaction.
Q3: What is the Ferrier rearrangement and how can it be controlled to favor a specific stereoisomer?
The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals.[3] It involves the reaction of a glycal with a nucleophile in the presence of a Lewis acid. The reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[3]
Controlling the stereoselectivity of the Ferrier rearrangement to favor a specific anomer (α or β) can be achieved by:
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Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the geometry of the intermediate and the transition state. Milder Lewis acids are often preferred to minimize side reactions.
-
Nucleophile: The reactivity and steric bulk of the nucleophile can affect the facial selectivity of the attack on the allyloxocarbenium ion.
-
Protecting Groups: As discussed in Q2, protecting groups on the glycal have a profound impact on the stereochemical outcome. Participating groups can offer excellent control.
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Solvent: The solvent can influence the equilibrium between different intermediates and the energy of the transition states, thereby affecting the α/β ratio of the products.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Formation of a Mixture of α and β Anomers)
| Potential Cause | Troubleshooting Step |
| Inappropriate Lewis Acid | Screen a panel of Lewis acids (e.g., BF3·OEt2, ZnCl2, InCl3, Sc(OTf)3) to identify one that provides better selectivity. Optimize the stoichiometry of the Lewis acid. |
| Non-Optimal Solvent | Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., dichloromethane, acetonitrile, toluene, diethyl ether). |
| Ineffective Protecting Groups | Consider using a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) to direct the stereochemistry. If 1,2-cis glycosides are desired, non-participating groups like benzyl ethers are typically used, but stereoselectivity can be lower. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature to favor the kinetically controlled product, which may be the desired stereoisomer. |
Problem 2: Epimerization at Stereocenters Other Than the Anomeric Carbon
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Reduce the reaction temperature and time. Use a milder Lewis acid or a catalytic amount if possible. |
| Protecting Group Instability | Ensure that the protecting groups used are stable to the reaction conditions. If a protecting group is being partially cleaved, it can lead to side reactions, including epimerization. |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous, as the presence of water or other protic impurities can facilitate epimerization. |
Data Presentation
Table 1: Influence of Protecting Groups on Anomeric Selectivity in Glucal Amidoglycosylation
| Entry | 4,6-O-Protecting Group | Solvent | α:β Ratio | Yield (%) |
| 1 | Benzylidene | CH2Cl2 | 4:1 | 75 |
| 2 | Di-tert-butylsilylene | CH2Cl2 | 19:1 | 68 |
| 3 | Di-tert-butylsilylene | Toluene | >20:1 | 72 |
| 4 | None (Diol) | CH2Cl2 | 1:1.5 | 45 |
Data adapted from related studies on glycal functionalization. The exact ratios for this compound synthesis may vary.
Experimental Protocols
Protocol 1: General Procedure for the Stereoselective Synthesis of a 2,3-Unsaturated Glycoside via the Ferrier Rearrangement
This protocol provides a general guideline. The specific Lewis acid, solvent, temperature, and reaction time should be optimized for each specific substrate and nucleophile.
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Preparation of the Glycal: The desired protected D-glucal is synthesized according to established literature procedures. Ensure the starting material is pure and anhydrous.
-
Reaction Setup: To a solution of the protected D-glucal (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (argon or nitrogen) at -78 °C is added the nucleophile (1.2 eq).
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Initiation of the Reaction: A solution of the Lewis acid (e.g., BF3·OEt2, 1.1 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
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Workup: The mixture is allowed to warm to room temperature and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-unsaturated glycoside. The α/β ratio is determined by 1H NMR analysis of the purified product.
Visualizations
Caption: Troubleshooting workflow for addressing low diastereoselectivity in this compound synthesis.
Caption: Mechanism of neighboring group participation by a C-2 acyl group to control stereoselectivity.
References
Technical Support Center: Optimizing D-Lactal Reactions
Welcome to the technical support center for catalyst selection in D-Lactal and related glycal reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are D-Lactals and why are they important in synthesis?
A1: D-Lactals, more commonly referred to as glycals, are cyclic enol ether derivatives of sugars with a double bond between carbon atoms 1 and 2.[1] They are versatile building blocks in organic synthesis, particularly for the construction of complex oligosaccharides, polysaccharides, and C-glycosides.[2][3] Their enolic double bond allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of bioactive molecules and natural products.[1][3][4]
Q2: What are the most common types of catalysts used for reactions involving glycals?
A2: The choice of catalyst largely depends on the specific transformation.
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Lewis Acids: Catalysts like boron trifluoride etherate (BF3·OEt2) are commonly used for reactions such as the synthesis of dihydropyrans through cyclization.[5]
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Transition Metals: Palladium catalysts are effective for stereoselective O-glycosylation reactions using glycal donors.[4] Other transition metals are also explored for their catalytic activity in glycosylation reactions.[6]
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Organocatalysts: Commercially available phenanthroline can be used to catalyze stereoretentive glycosylation with glycosyl bromides, providing efficient access to α-1,2-cis glycosides.[7]
Q3: How can I control the stereoselectivity of my glycal reaction?
A3: Stereoselectivity is a critical aspect of glycal chemistry. Several factors can influence the stereochemical outcome:
-
Catalyst Choice: The structure and electronics of the catalyst play a demonstrated role in the stereochemical outcome.[8] For instance, palladium catalysis can be directed to favor either α or β-glycosides depending on the ligand and reaction conditions.[4]
-
Neighboring Group Participation: The presence of a participating group on the glycal donor can influence the stereoselectivity of the glycosylation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of reaction intermediates and thus the stereochemical outcome.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of product formation.
Q4: What are some common side reactions to be aware of during glycal synthesis and functionalization?
A4: Undesired side reactions can lead to low yields and complex product mixtures. Some common side reactions include:
-
Epimerization: The stereocenter at C-2 can be prone to epimerization under certain reaction conditions, particularly during Wittig reactions of lactones.[9]
-
Rearrangement Reactions: Glycals can undergo rearrangements, especially in the presence of strong acids.
-
Decomposition: Starting materials or products may be sensitive to acid, base, water, or air, leading to decomposition.[10] Careful control of the reaction environment is crucial.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Probable Cause | Recommended Solution |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under the recommended conditions. - For air or moisture-sensitive catalysts, use proper handling techniques (e.g., glovebox or Schlenk line). |
| Suboptimal Reaction Conditions | - Temperature: Verify the optimal temperature for the specific catalyst and substrate. Some reactions require heating, while others need to be run at low temperatures to prevent side reactions. - Concentration: Ensure the reactant concentrations are within the optimal range. Highly diluted or concentrated conditions can negatively impact the reaction rate and yield. - Solvent: Use a dry, high-purity solvent that is appropriate for the reaction. Contaminants in the solvent can poison the catalyst. |
| Poor Substrate Quality | - Purify the starting materials to remove any impurities that might inhibit the catalyst. - Ensure the starting glycal is free from residual acid or base from its preparation. |
| Product Loss During Workup | - Your product may be soluble in the aqueous layer during extraction; check the aqueous phase for your product.[10] - The product might be volatile; check the solvent in the rotovap trap.[10] - The product could be stuck in filtration media; suspend the solid in an appropriate solvent and analyze the suspension.[10] |
Issue 2: Poor Stereoselectivity
Possible Causes & Solutions
| Probable Cause | Recommended Solution |
| Incorrect Catalyst or Ligand | - The choice of catalyst and associated ligands is crucial for stereocontrol. Review the literature for catalyst systems known to provide the desired stereoselectivity for your specific transformation.[8] |
| Reaction Temperature | - Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product. |
| Solvent Effects | - The solvent can influence the transition state geometry. Screen a variety of solvents with different polarities and coordinating abilities. |
| Substrate-Controlled Diastereoselectivity | - The existing stereocenters on the glycal can direct the approach of the incoming reagent. Consider modifying protecting groups to alter the steric environment around the reaction center. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Dihydropyran Synthesis
This protocol is a general guideline for the synthesis of 2,6-disubstituted dihydropyrans via a Lewis acid-catalyzed 6-endo-trig cyclization of a β-hydroxy-γ,δ-unsaturated alcohol, based on methodologies described in the literature.[5]
Materials:
-
β-hydroxy-γ,δ-unsaturated alcohol
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride etherate (BF3·OEt2)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Dissolve the β-hydroxy-γ,δ-unsaturated alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add BF3·OEt2 (0.1 - 0.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst Screening for Stereoselective Glycosylation
This protocol outlines a general workflow for screening different catalysts to optimize the stereoselectivity of a glycosylation reaction.
Workflow:
-
Catalyst Selection: Choose a range of catalysts based on literature precedents for similar reactions (e.g., different Lewis acids, transition metal complexes with various ligands).
-
Small-Scale Reactions: Set up a parallel series of small-scale reactions in vials. For each reaction, use the same starting glycal donor and acceptor but a different catalyst.
-
Standard Conditions: Keep all other reaction parameters constant (temperature, concentration, solvent, reaction time) for the initial screen.
-
Analysis: After the designated reaction time, quench all reactions and analyze the crude product mixture of each by a suitable method (e.g., 1H NMR, HPLC) to determine the conversion and the diastereomeric ratio (α:β).
-
Optimization: Based on the initial screening results, select the most promising catalyst(s) and perform further optimization by varying the reaction temperature, solvent, and catalyst loading.
Data Presentation
Table 1: Hypothetical Catalyst Screening Results for a Glycosylation Reaction
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 1 | Pd(OAc)2 (10) | PPh3 | DCM | 25 | 65 | 1:3 |
| 2 | Pd(OAc)2 (10) | dppf | DCM | 25 | 78 | 5:1 |
| 3 | BF3·OEt2 (20) | - | DCM | 0 | 85 | 1:10 |
| 4 | TMSOTf (15) | - | CH3CN | -20 | 92 | >20:1 |
| 5 | Phenanthroline (5) | - | MTBE | 50 | 70 | >20:1 (α) |
This table is a representative example and the actual results will vary depending on the specific reaction. The data for entry 5 is based on a reported phenanthroline-catalyzed glycosylation.[7]
Visualizations
Experimental Workflow for Catalyst Optimization
Caption: A typical workflow for catalyst screening and optimization in glycal reactions.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low-yield this compound reactions.
References
- 1. Glycal - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal catalyzed glycosylation reactions – an overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Phenanthroline-Catalyzed Stereoretentive Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stereochemical Outcome of D-Lactal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the stereochemical control of D-Lactal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key solvent properties that can influence the stereoselectivity of a reaction?
A1: Several solvent properties can play a critical role in determining the stereochemical outcome of a reaction. These include:
-
Polarity and Dielectric Constant: The polarity of a solvent, often quantified by its dielectric constant, can influence the stabilization of charged or polar transition states. More polar solvents may preferentially stabilize a transition state leading to one stereoisomer over another.
-
Protic vs. Aprotic Nature: Protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors. Aprotic solvents lack these bonds. This distinction is crucial as hydrogen bonding can stabilize or destabilize transition states and intermediates, or solvate nucleophiles, thereby affecting their reactivity and the stereochemical course of the reaction.
-
Coordinating Ability: Some solvents can coordinate to metal catalysts or reagents, altering their steric and electronic properties, which in turn can have a profound impact on the stereoselectivity of the catalyzed reaction.
Q2: How can a solvent affect the energy of diastereomeric transition states?
A2: Solvents can differentially stabilize the transition states leading to different diastereomers. For instance, a polar protic solvent might form hydrogen bonds with a specific conformation of the transition state, lowering its energy and thus favoring the formation of the corresponding diastereomer. Conversely, a nonpolar solvent might favor a more compact transition state to minimize unfavorable interactions with the solvent.
Q3: Can the presence of a co-solvent, like water, alter the stereochemical outcome?
A3: Yes, the addition of a co-solvent, even in small amounts, can significantly impact stereoselectivity. For example, in certain lactonization reactions, the inclusion of water in a solvent like t-BuOH has been observed to increase the trans-diastereoselectivity. This could be due to the formation of specific hydrogen-bonding networks that favor one transition state over another.
Troubleshooting Guide
Problem: My this compound synthesis is yielding a low diastereomeric ratio (dr). How can I improve the stereoselectivity by modifying the solvent?
Solution: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is small. Modifying the reaction solvent is a powerful strategy to increase this energy difference.
Step 1: Classify your current solvent.
Identify whether your current solvent is nonpolar, polar aprotic, or polar protic. This will help you decide in which direction to modify your solvent system.
Step 2: Consult the data table below for guidance on solvent selection.
The following table provides a qualitative summary of the expected effects of different solvent classes on the stereochemical outcome of this compound synthesis, based on general principles of stereoselective reactions.
| Solvent Class | Representative Solvents | Probable Effect on Stereoselectivity | Mechanistic Rationale |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | May favor the diastereomer formed via the sterically least hindered (more compact) transition state. | Minimizes unfavorable solvent-solute interactions. The transition state that presents the smallest surface area to the nonpolar solvent will be favored. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Can significantly influence selectivity based on dipole-dipole interactions with the transition state. The outcome is highly substrate-dependent. | Stabilizes polar transition states. Can favor the transition state with a larger dipole moment, which may differ between the pathways leading to the two diastereomers. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O), tert-Butanol (t-BuOH) | Can lead to high stereoselectivity through hydrogen bonding with key functional groups in the transition state. | Can act as a template, organizing the transition state geometry through specific hydrogen bonds to oxygen atoms of the substrate, thereby lowering the energy of one diastereomeric transition state significantly. |
Step 3: Systematically screen a range of solvents.
Based on the table, select a few representative solvents from a different class than your original one. It is also advisable to screen a range of solvents within the same class, as subtle differences can have a significant impact. For example, if you are using THF, you might also try 2-MeTHF or dioxane.
Step 4: Consider co-solvents and additives.
If changing the primary solvent does not yield the desired improvement, consider the use of co-solvents. As mentioned, small amounts of water or an alcohol in an aprotic solvent can dramatically alter the hydrogen-bonding environment and, consequently, the stereoselectivity. Lewis acids or bases can also be used as additives to influence the transition state geometry.
Representative Experimental Protocol: Oxidation of D-Glucal to a D-Lactone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the protected D-glucal (1 equivalent) in the chosen solvent (e.g., dichloromethane, acetonitrile, or a mixture such as t-BuOH/water) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Initiation of Reaction: Add the oxidant (e.g., dimethyldioxirane (DMDO) in acetone, or a peroxy acid like m-CPBA) dropwise to the stirring solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., sodium thiosulfate solution for peroxide-based oxidants). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the purified this compound product using NMR spectroscopy (e.g., ¹H NMR) or chiral HPLC.
Visualizations
Caption: Influence of solvent on transition state energies.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for optimizing stereoselectivity.
Managing exothermic reactions in large-scale D-Lactal synthesis
Technical Support Center: D-Lactide Synthesis
Disclaimer: The term "D-Lactal" is not standard in chemical literature. This guide assumes the user is referring to D-Lactide , the cyclic dimer of D-lactic acid. The primary exothermic hazard in this context is the ring-opening polymerization (ROP) of D-Lactide to form poly-D-lactic acid (PDLA), not the synthesis of the lactide monomer itself. This document focuses exclusively on managing the exothermic ROP process.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction and why is it a major concern in large-scale D-Lactide polymerization?
A thermal runaway occurs when the heat generated by the exothermic polymerization reaction exceeds the rate of heat removal from the reactor.[1] This leads to a self-accelerating cycle of increasing temperature and reaction rate, which can result in a dangerous increase in pressure, reactor failure, and the release of hot, flammable materials.[1][2] In bulk D-Lactide polymerization, this risk is magnified because the viscosity of the reaction mixture increases significantly as the polymer forms, which impedes proper mixing and creates localized "hot spots" where heat dissipation is poor.[3]
Q2: What are the key process parameters to monitor to prevent a runaway reaction?
To ensure safe operation, continuous monitoring of several key parameters is critical:
-
Reactor Temperature: This is the most direct indicator of the reaction rate. Multiple temperature probes at different locations within the reactor are recommended to detect hot spots.
-
Jacket/Coolant Temperature: Monitoring the inlet and outlet coolant temperatures helps assess the efficiency of the heat removal system.
-
Reactor Pressure: A sudden increase in pressure can indicate that the reaction temperature is approaching the boiling point of the monomer or solvent, a critical sign of a potential runaway.
-
Agitator Power Draw: An increase in the agitator's power consumption reflects the rising viscosity of the reaction mass. A stall in agitation is a critical emergency as it leads to a complete loss of heat transfer.
-
Monomer Conversion: Tracking the disappearance of the monomer allows for the prediction of the remaining heat to be generated.
Q3: How does scaling up the polymerization from a lab to a plant environment affect heat management?
Scaling up a process dramatically changes its thermal characteristics. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. The surface-area-to-volume ratio decreases, making it significantly harder to remove the heat generated by the reaction.[2] This means a reaction that was easily controlled in a 1-liter lab flask could become a serious runaway hazard in a 2500-gallon production reactor without re-engineered cooling systems and safety protocols.[2]
Q4: What are the early warning signs of a loss of thermal control?
-
A steady, uncontrolled rise in reactor temperature, even with maximum cooling applied.
-
An increasing gap between the reactor temperature and the coolant jacket temperature.
-
A rapid increase in reactor pressure.
-
Bubbling or foaming in the reactor sight glass.
-
Unusual noises from the reactor, such as boiling or rumbling.
Troubleshooting Guides
Problem: Sudden and rapid temperature increase beyond the setpoint.
| Potential Cause | Corrective Action |
| Cooling System Failure (e.g., coolant pump trip, valve failure) | Immediate: Switch to a backup/emergency cooling system if available. Follow-up: Investigate and repair the primary cooling system. Ensure regular preventative maintenance is performed on all cooling utility equipment. |
| Loss of Agitation (e.g., agitator motor trip) | Immediate: This is a critical emergency. Initiate an emergency shutdown. Attempt to re-establish agitation if safe. If not, inject a reaction inhibitor or execute a quench/drown-out procedure.[4] Follow-up: Investigate the cause of the agitator failure. |
| Incorrect Reactant or Catalyst Charge (e.g., too much catalyst) | Immediate: Maximize cooling. If the temperature continues to rise uncontrollably, prepare to execute the emergency quenching procedure. Follow-up: Review batch records and charging procedures to identify the source of the error. Implement additional verification steps in the standard operating procedure (SOP). |
| Accumulation of Unreacted Monomer (due to low initial temperature) followed by a sudden reaction | Immediate: Apply maximum cooling to control the temperature spike. Reduce or stop any ongoing monomer feed. Follow-up: Review the reaction initiation procedure. Ensure the reaction mass reaches the correct initiation temperature before adding catalyst or starting the monomer feed. |
Problem: Reactor pressure is rising above the normal operating limit.
| Potential Cause | Corrective Action |
| Reaction Temperature Exceeding Monomer Boiling Point | Immediate: Immediately increase cooling to reduce the reactor temperature. This is a primary indicator of an impending runaway. Follow-up: Verify that the process temperature setpoint has a sufficient safety margin below the boiling point of the monomer at the operating pressure. |
| Blocked Vent or Off-Gas Line | Immediate: Investigate for blockages. Do not exceed the maximum allowable working pressure (MAWP) of the vessel. Follow-up: Implement a regular inspection schedule for all vent lines and pressure relief devices. |
| Decomposition Reaction Generating Non-Condensable Gas | Immediate: This is a sign of a severe runaway. Execute an emergency shutdown and quenching procedure. Evacuate personnel. Follow-up: A full process safety review is required. The process operating limits must be re-evaluated. |
Quantitative Data for D-Lactide Polymerization
The following tables provide typical thermodynamic data and process parameters for the bulk ring-opening polymerization of D-Lactide catalyzed by Tin(II) Octoate (Sn(Oct)₂).
Table 1: Thermodynamic and Kinetic Parameters
| Parameter | Typical Value | Significance |
| Heat of Polymerization (ΔH) | -17 to -27 kJ/mol[5] | The amount of heat released per mole of monomer reacted. Crucial for designing the reactor cooling system. |
| Apparent Activation Energy (Ea) | 42 to 58 kJ/mol[6][7] | Describes the sensitivity of the reaction rate to temperature. A higher value indicates a greater potential for thermal runaway. |
| Typical Reaction Temperature | 170 - 190 °C[6] | The operating range to achieve a reasonable reaction rate and high monomer conversion. |
| Typical Catalyst Concentration | 100 - 1000 ppm (Monomer:Catalyst ratio of 1000:1 to 2500:1)[6][8] | Affects the reaction rate. Higher concentrations increase the rate of heat generation. |
Table 2: Reactor Heat Transfer Considerations
| Cooling Method | Typical Overall Heat Transfer Coefficient (U) | Notes |
| Jacketed Stirred-Tank Reactor | 100 - 300 W/(m²·K) | Standard for many batch processes, but can be limited by surface area at large scales. |
| Reactor with Internal Coils | 200 - 500 W/(m²·K) | Increases heat transfer area but can complicate cleaning and be affected by polymer fouling. |
| External Heat Exchanger Loop | 300 - 800 W/(m²·K) | Offers high heat removal capacity but requires an external pump loop, adding complexity. |
| Tubular Static Mixing Reactor | 400 - 1000 W/(m²·K) | Excellent heat transfer due to high surface-area-to-volume ratio; suitable for continuous processes.[6] |
Experimental Protocols
Protocol 1: Determining Thermal Hazard Data using Reaction Calorimetry
Objective: To measure the heat of reaction, heat flow, and adiabatic temperature rise for the D-Lactide polymerization to assess the risk of a thermal runaway.
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar), glass reactor (1 L), temperature probes (for reactor and jacket), calibration heater, and agitator.
Methodology:
-
Preparation: Charge the reactor with the precise amount of D-Lactide monomer and any co-catalyst (e.g., lauryl alcohol).
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes to remove oxygen and moisture.
-
Heating: Heat the reactor contents to the desired isothermal reaction temperature (e.g., 180 °C).
-
Calibration: Perform an electrical heat calibration to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system.
-
Initiation: Once the system is at thermal equilibrium, inject the pre-dissolved Sn(Oct)₂ catalyst solution.
-
Data Acquisition: Record the reactor temperature, jacket temperature, and agitator power throughout the reaction. The calorimeter software will calculate the real-time heat flow (Qr).
-
Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔH).
-
Use the measured heat flow and heat capacity to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) under adiabatic conditions (in case of cooling failure).
-
This data is essential for designing emergency relief systems and confirming that the process is thermally safe at scale.
-
Protocol 2: Emergency Quenching Procedure for a 100 L Reactor
Objective: To rapidly stop an uncontrolled exothermic reaction.
Pre-requisites: A designated quench tank containing a pre-determined volume of a cold quenching agent (e.g., chilled toluene or a suitable non-reactive solvent with a polymerization inhibitor). The quench system must be regularly inspected and certified.
Procedure:
-
Activation: The emergency quench procedure is activated if the reactor temperature exceeds the critical alarm setpoint (e.g., 20 °C above the operating temperature) AND/OR the rate of temperature rise exceeds a defined limit (e.g., >5 °C/minute) with maximum cooling applied.
-
Shutdown: Immediately trip all reactant and heat feeds to the reactor.
-
Initiate Quench: Open the fast-acting dump valve connecting the reactor to the quench tank. The entire reaction mass ("charge") will be transferred into the quench tank.
-
Drowning: The large volume of the cold quenching agent will rapidly cool the reaction mass and dilute the reactants, effectively stopping the polymerization.
-
Verification: Monitor the temperature and pressure in the quench tank to ensure the reaction has been successfully neutralized.
-
Post-Mortem: A full incident investigation must be conducted before any attempt is made to restart the process.
Visualizations
Caption: Workflow for preventing runaway reactions, from design to response.
Caption: Troubleshooting logic for managing a sudden temperature spike.
References
- 1. aidic.it [aidic.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. icheme.org [icheme.org]
- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for D-Lactal Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
Experimental Workflow for Chiral HPLC Method Development
A logical workflow is essential for efficiently developing a chiral HPLC method. The process begins with selecting a suitable chiral column and progresses through screening different mobile phases to optimize the separation of enantiomers.
Caption: A generalized workflow for chiral HPLC method development.
Comparison of Chiral Stationary Phases (CSPs)
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[1][2] Based on the successful separation of related compounds, polysaccharide and macrocyclic glycopeptide-based CSPs are promising candidates for this compound.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Advantages for this compound | Potential Disadvantages | Recommended Screening Solvents |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Enantiomers interact differently with the chiral cavities and grooves of the polysaccharide structure through hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3] | Broad applicability for a wide range of chiral compounds, including those with polar functional groups like lactams.[2] | Can be sensitive to the mobile phase composition and may require careful optimization. Coated versions can be less robust with certain solvents.[4] | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water |
| Macrocyclic Glycopeptide-based (e.g., Teicoplanin, Vancomycin) | Separation is based on a combination of interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[5][6] | Well-suited for the separation of small polar molecules and compounds containing ionizable groups, such as the lactam ring and potential hydroxyl groups in this compound.[5][6] | May have lower sample capacity compared to polysaccharide-based CSPs. | Polar Ionic Mode: Acetonitrile/Methanol with acidic and basic additives (e.g., acetic acid and triethylamine).[5]Reversed Phase: Methanol/Water with buffers. |
| Protein-based (e.g., AGP, BSA) | Enantiomers exhibit different binding affinities to the chiral pockets of the immobilized protein. | High enantioselectivity for certain classes of compounds, particularly those that bind to proteins in biological systems. | Can be sensitive to pH, temperature, and mobile phase composition. Lower stability and capacity compared to other CSPs. | Aqueous buffers with organic modifiers (e.g., phosphate buffer with isopropanol). |
Experimental Protocols: A Starting Point for Method Development
The following protocols are suggested starting points for screening and optimizing the chiral separation of this compound enantiomers.
Protocol 1: Polysaccharide-Based CSP in Normal Phase Mode
-
Column: Cellulose or Amylose-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A starting gradient of 90:10 Hexane:Isopropanol, moving to 80:20 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm, depending on the chromophore of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase.
Protocol 2: Macrocyclic Glycopeptide-based CSP in Polar Ionic Mode
-
Column: Teicoplanin aglycone-based chiral column (e.g., Astec® CHIROBIOTIC® T).[5][6]
-
Mobile Phase: Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 90:10:0.1:0.1 v/v/v/v). The ratio of acetic acid and triethylamine may need to be adjusted to optimize peak shape and resolution.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV or Mass Spectrometry (MS) for higher sensitivity and specificity.[5][6]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Logical Relationship in Chiral Recognition
The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral stationary phase, forming transient diastereomeric complexes with different energy states.[7][8]
Caption: The formation of transient diastereomeric complexes leads to separation.
Data Presentation and Interpretation
The primary goal of the analysis is to determine the enantiomeric excess (% ee), which is calculated from the peak areas of the two enantiomers in the chromatogram.
Formula for Enantiomeric Excess:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
A successful method will yield a chromatogram with baseline resolution between the two enantiomer peaks, allowing for accurate integration and quantification. The performance of different methods can be compared based on key chromatographic parameters.
| Parameter | Polysaccharide-based CSP (Expected) | Macrocyclic Glycopeptide-based CSP (Expected) | Ideal Value |
| Resolution (Rs) | > 1.5 | > 1.5 | ≥ 1.5 for baseline separation |
| Selectivity (α) | > 1.1 | > 1.1 | > 1.0 |
| Analysis Time | 10-30 minutes | 5-20 minutes | As short as possible with good resolution |
| Peak Tailing Factor (Tf) | 0.9 - 1.2 | 0.9 - 1.5 | Close to 1.0 for symmetrical peaks |
Conclusion
Developing a chiral HPLC method for the enantiomeric excess determination of this compound requires a systematic screening of appropriate chiral stationary phases and mobile phase conditions. Both polysaccharide-based and macrocyclic glycopeptide-based columns present viable options with distinct separation mechanisms and advantages. By following the outlined experimental workflow and starting protocols, researchers can efficiently identify and optimize a robust and reliable method for the quality control and analysis of this compound. The final choice of method will depend on the specific requirements for resolution, analysis time, and robustness.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 6. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
NMR Analysis: A Comparative Guide to Confirming the Stereochemistry of D-Lactal (Tri-O-acetyl-D-glucal)
For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the stereochemical elucidation of chiral molecules. This guide provides a comparative analysis of NMR techniques for confirming the stereochemistry of D-Lactal, a commonly used chiral building block, with a focus on its acetylated form, tri-O-acetyl-D-glucal.
This document will delve into the specific NMR parameters that differentiate stereoisomers, present a detailed experimental protocol, and offer a comparative overview of alternative analytical methods.
Distinguishing Stereoisomers: The Power of ¹H NMR
The spatial orientation of protons within a molecule directly influences their magnetic environment, leading to distinct chemical shifts and coupling constants in the ¹H NMR spectrum. For cyclic structures like tri-O-acetyl-D-glucal, the dihedral angles between adjacent protons are particularly informative and can be directly correlated to the stereochemistry of the pyranose ring.
The key to confirming the D-gluco configuration lies in the analysis of the coupling constants (J-values) between the protons on the pyranose ring. The magnitude of the vicinal coupling constant (³JH,H) is governed by the Karplus equation, which relates the coupling constant to the dihedral angle between the two protons. In a chair-like conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (1-5 Hz).
By carefully analyzing the splitting patterns and measuring the coupling constants for each proton signal, a definitive stereochemical assignment can be made.
Comparative NMR Data for Stereoisomer Differentiation
The following table summarizes the ¹H NMR data for tri-O-acetyl-D-glucal. This data serves as a benchmark for confirming the gluco configuration and differentiating it from other stereoisomers, such as the galacto configuration.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 | 6.48 | dd | 6.1, 1.0 |
| H-2 | 4.85 | dd | 6.1, 3.2 |
| H-3 | 5.38 – 5.29 | m | - |
| H-4 | 5.22 | dd | 7.6, 5.8 |
| H-5 | 4.30 – 4.23 | m | - |
| H-6a | 4.41 | dd | 12.1, 5.7 |
| H-6b | 4.20 | dd | 12.1, 3.1 |
Table 1: ¹H NMR Data for Tri-O-acetyl-D-glucal in CDCl₃ at 400 MHz.[1]
The observed coupling constants are consistent with the D-gluco configuration in a conformation where H-2, H-3, H-4, and H-5 are in specific axial or equatorial orientations, leading to the characteristic splitting patterns. For instance, the coupling between H-1 and H-2 (J = 6.1 Hz) is indicative of their specific geometric relationship in the glucal ring system.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of tri-O-acetyl-D-glucal.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the tri-O-acetyl-D-glucal sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a 400 MHz NMR spectrometer.
-
The spectrometer should be locked to the deuterium signal of the CDCl₃.
-
The temperature should be maintained at 298 K.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Use a standard pulse sequence for a one-dimensional proton spectrum.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the multiplicities and measure the coupling constants for all relevant signals.
Logical Workflow for Stereochemical Confirmation
The process of confirming the stereochemistry of tri-O-acetyl-D-glucal using NMR follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for NMR-based stereochemical confirmation.
Alternative Methodologies
While ¹H NMR is a primary tool, other techniques can also be employed to determine stereochemistry.
-
X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. However, it requires the growth of a suitable single crystal, which can be a challenging and time-consuming process.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers and diastereomers. By comparing the retention time of the sample to that of a known standard, the stereochemistry can be inferred. This method is highly sensitive but is a comparative technique and does not provide absolute stereochemical information on its own.
-
Optical Rotation: Measurement of the specific rotation of a compound using a polarimeter can help in assigning the enantiomer. However, this method is often not definitive on its own and is best used in conjunction with other techniques.
References
A Comparative Guide to Determining the Absolute Configuration of D-Lactal
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring the desired therapeutic effect and avoiding potential adverse effects from the unintended enantiomer. This guide provides a comprehensive comparison of three powerful techniques for determining the absolute configuration of chiral molecules like D-Lactal: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.
Executive Summary
Each method offers distinct advantages and is suited for different stages of the research and development pipeline. X-ray crystallography provides unambiguous results but requires a suitable single crystal. VCD spectroscopy is a powerful solution-state technique that does not require crystallization, and NMR with Mosher's method offers a widely accessible approach for determining the configuration of chiral alcohols and amines.
Quantitative Comparison of Methods
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) |
| Sample Requirements | Single crystal (typically >0.1 mm in all dimensions)[1] | 5-10 mg dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆)[2] | ~1-5 mg of the chiral alcohol/amine |
| Analysis Time | Data collection: hours to days; Structure solution and refinement: hours[3] | Experiment: 1 to 12 hours; Calculation: hours to a few days[2] | Derivatization: 2-4 hours; NMR analysis: 1-2 hours per diastereomer[4][5] |
| Primary Output | 3D atomic coordinates, Flack parameter[6] | VCD and IR spectra | ¹H NMR spectra of diastereomeric esters |
| Confidence Metric | Flack parameter close to 0 with a small standard uncertainty (e.g., < 0.1)[7] | High level of agreement between experimental and calculated spectra | Consistent and significant Δδ (δS - δR) values across the molecule |
| Key Advantage | Unambiguous determination of the three-dimensional structure[8] | Applicable to molecules in solution, no crystallization needed[9] | Widely available instrumentation (NMR) |
| Key Limitation | Requirement for a high-quality single crystal, which can be challenging to obtain[1] | Requires quantum mechanical calculations for spectral interpretation[10] | Indirect method requiring chemical derivatization; potential for misinterpretation with conformationally flexible molecules |
Experimental Protocols and Methodologies
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules as it provides a direct visualization of the atomic arrangement in the solid state.[8] The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[6]
-
Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and can be attempted through various methods such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. Diffraction data are collected as the crystal is rotated.[1] For light-atom structures like this compound, using Cu-Kα radiation (λ = 1.54 Å) is often preferred to enhance the anomalous scattering signal compared to Mo-Kα radiation (λ = 0.71 Å).[7]
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to obtain the precise atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs (reflections hkl and -h-k-l). The Flack parameter is refined, which should converge to a value near 0 for the correct enantiomer and near 1 for the incorrect one.[6] For a confident assignment in a light-atom structure, the standard uncertainty of the Flack parameter should be low, typically less than 0.1.[7]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region of interest.[2]
-
VCD and IR Measurement: The VCD and IR spectra of the sample are recorded on a VCD spectrometer. Data collection can take from one to several hours to achieve a good signal-to-noise ratio.[2]
-
Conformational Search: A computational search for all low-energy conformers of this compound is performed using molecular mechanics or other suitable methods.
-
Quantum Mechanical Calculations: For each low-energy conformer, the IR and VCD spectra are calculated using Density Functional Theory (DFT).[10]
-
Spectral Comparison and Assignment: The calculated spectra of all conformers are Boltzmann-averaged to generate a final predicted spectrum for a chosen enantiomer (e.g., the R-configuration). This predicted spectrum is then compared to the experimental VCD spectrum. A good match between the signs and relative intensities of the peaks allows for the unambiguous assignment of the absolute configuration of the this compound sample.[9]
NMR Spectroscopy (Mosher's Method)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[] It involves the formation of diastereomeric esters (or amides) with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. biotools.us [biotools.us]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. Howard Flack and the Flack Parameter [mdpi.com]
- 8. rigaku.com [rigaku.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of D-Lactal Purity by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of carbohydrate-based therapeutics and biochemical reagents, establishing the purity of key intermediates is of paramount importance. D-Lactal, a versatile building block in glycochemistry, is no exception. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for the validation of this compound purity, supported by experimental protocols and data interpretation.
Introduction to this compound and Purity Assessment
This compound, with the molecular formula C₁₂H₂₀O₉, is a disaccharide derivative widely used in the synthesis of complex oligosaccharides and glycoconjugates. The presence of impurities can significantly impact the yield, stereoselectivity, and biological activity of the final products. Therefore, rigorous purity assessment is a critical step in its quality control.
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound. By comparing the experimentally determined percentages of carbon and hydrogen to the theoretical values calculated from the molecular formula of this compound, a direct and quantitative measure of its purity can be obtained.
Comparison of Purity Validation Methods
While elemental analysis provides a robust assessment of overall purity, it is often complemented by other analytical techniques that can offer insights into the nature of potential impurities. The following table summarizes the key attributes of elemental analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qHNMR) for the purity validation of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of resulting CO₂, H₂O, and N₂ gases. | Percentage of Carbon, Hydrogen, and Nitrogen in the sample. | - Direct measure of elemental composition.- High precision and accuracy for bulk purity.- Relatively fast and cost-effective. | - Does not identify the structure of impurities.- Insensitive to impurities with similar elemental composition.- Requires a pure, homogeneous sample. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation and quantification of individual components in a mixture. | - High sensitivity for a wide range of impurities.- Can identify and quantify known and unknown impurities.- Versatile with various detectors (e.g., RI, ELSD, UV). | - Requires reference standards for absolute quantification.- Method development can be time-consuming.- May not detect non-chromophoric impurities without derivatization. |
| Quantitative ¹H NMR (qHNMR) | Measurement of the nuclear magnetic resonance signal intensity of protons relative to a certified internal standard. | Purity assessment by comparing the integral of a specific analyte signal to that of a known standard. | - Provides structural information about the analyte and impurities.- Does not require a reference standard of the analyte itself.- Highly accurate and precise. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification in complex mixtures.- Requires a high-field NMR spectrometer. |
Theoretical vs. Experimental Elemental Composition of this compound
The purity of a this compound sample can be determined by comparing the experimental results from elemental analysis with the theoretical elemental composition.
Molecular Formula: C₁₂H₂₀O₉ Molecular Weight: 308.28 g/mol
Theoretical Elemental Composition:
-
Carbon (C): (12 * 12.011) / 308.28 * 100% = 46.75%
-
Hydrogen (H): (20 * 1.008) / 308.28 * 100% = 6.54%
-
Oxygen (O): (9 * 15.999) / 308.28 * 100% = 46.71%
Table of Theoretical and Hypothetical Experimental Data for this compound Purity Analysis
| Element | Theoretical % | Hypothetical Experimental % (Sample A - High Purity) | Deviation | Hypothetical Experimental % (Sample B - Lower Purity) | Deviation |
| Carbon (C) | 46.75 | 46.68 | -0.07 | 45.95 | -0.80 |
| Hydrogen (H) | 6.54 | 6.51 | -0.03 | 6.78 | +0.24 |
Interpretation of Data:
-
Sample A shows excellent agreement between the theoretical and experimental values, with minimal deviation. This indicates a high degree of purity.
-
Sample B exhibits a significant deviation, particularly for carbon. This suggests the presence of impurities. The higher hydrogen percentage could indicate an impurity with a higher hydrogen-to-carbon ratio than this compound.
Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the protection and activation of lactose. Potential impurities can arise from several sources:
-
Starting Materials: Unreacted lactose or by-products from the synthesis of precursors.
-
Incomplete Reactions: The presence of partially protected or unreacted intermediates.
-
Side Reactions: Formation of anomers (α- and β-isomers) or products from the degradation of protecting groups.
-
Reagents: Residual solvents and reagents used in the synthesis and purification steps.
Experimental Protocols
Elemental Analysis (CHN)
Objective: To determine the percentage of carbon and hydrogen in a this compound sample.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the dried and homogenized this compound sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) in the presence of a precise amount of oxygen. This leads to the complete combustion of the sample into CO₂, H₂O, and N₂.
-
Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂. The gases are then separated using a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂ in the carrier gas (usually helium).
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Workflow for Purity Validation of this compound
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: Workflow for this compound purity validation.
Conclusion
Elemental analysis is a powerful and direct method for assessing the bulk purity of this compound. Its comparison with the theoretical elemental composition provides a clear and quantitative measure of purity. For a comprehensive quality assessment, especially in a research and drug development setting, it is highly recommended to use elemental analysis in conjunction with chromatographic (HPLC) and spectroscopic (qHNMR) techniques. This integrated approach allows for not only the confirmation of bulk purity but also the identification and quantification of specific impurities, ensuring the highest quality of this compound for its intended applications.
A Comparative Guide to Glycals in Asymmetric Catalysis: Unraveling the Potential of D-Glucal and D-Galactal
A Note on Terminology: The terms "D-Lactal" and "L-Lactal" are not standard nomenclature in the field of asymmetric catalysis. It is highly probable that these terms are misnomers for D-glycals and L-glycals, which are cyclic enol ether derivatives of sugars. This guide will focus on the comparative utility of the most common and readily available glycals, D-glucal and D-galactal, as versatile chiral building blocks in asymmetric synthesis. While their L-enantiomers are synthetically accessible, their significantly lower natural abundance and higher cost limit their widespread use, resulting in a scarcity of comparative literature.
Introduction to Glycals in Asymmetric Synthesis
Glycals, such as D-glucal and D-galactal, are powerful tools in the hands of synthetic chemists. Derived from naturally abundant monosaccharides, these molecules possess inherent chirality, making them ideal starting materials and chiral auxiliaries for the synthesis of complex, enantiomerically pure molecules. Their enol ether functionality provides a versatile handle for a wide range of chemical transformations, allowing for the stereocontrolled introduction of new functionalities.
The stereochemical outcome of reactions involving glycals is intrinsically linked to the predefined stereocenters within their cyclic structure. The spatial arrangement of the substituents on the pyranose ring dictates the facial selectivity of approaching reagents, enabling chemists to control the formation of new stereocenters with a high degree of precision.
Comparative Performance: D-Glucal vs. D-Galactal
While both D-glucal and D-galactal are derived from D-hexoses, the epimeric difference at the C4 position leads to distinct stereochemical environments, which can be exploited to achieve different outcomes in asymmetric reactions.
| Feature | D-Glucal | D-Galactal |
| Source | D-Glucose | D-Galactose |
| C4 Stereochemistry | Equatorial Hydroxyl Group (in chair conformation) | Axial Hydroxyl Group (in chair conformation) |
| Key Applications | Synthesis of 2-deoxy-sugars, C-glycosides, and complex natural products. | Synthesis of galacto-configured oligosaccharides, glycoconjugates, and bioactive molecules. |
| Stereochemical Influence | The equatorial C4-substituent generally offers less steric hindrance to one face of the double bond, influencing the approach of electrophiles and nucleophiles. | The axial C4-substituent can exert a more pronounced steric and electronic influence, leading to different diastereoselectivities compared to D-glucal in certain reactions. |
Key Asymmetric Reactions and Experimental Data
The utility of D-glucal and D-galactal is evident in a variety of stereoselective transformations. Below are examples of key reactions with comparative data where available.
Epoxidation
The epoxidation of the double bond in glycals is a fundamental transformation that provides access to highly functionalized chiral building blocks. The diastereoselectivity of this reaction is influenced by the directing effect of the allylic C3-hydroxyl group and the overall conformation of the glycal.
| Glycal | Reagent | Product (Major Diastereomer) | Diastereomeric Ratio (d.r.) | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | m-CPBA | 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose | >95:5 | N/A |
| 3,4,6-Tri-O-acetyl-D-galactal | m-CPBA | 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-galactopyranose | >95:5 | N/A |
Note: In many standard epoxidations, the stereochemical outcome is highly directed by the C3-alkoxy group, leading to similar high diastereoselectivities for both D-glucal and D-galactal derivatives.
Aziridination
The introduction of a nitrogen functionality across the double bond via aziridination is a crucial step in the synthesis of amino sugars. The stereochemical outcome is again dependent on the directing groups on the glycal.
| Glycal | Reagent | Product (Major Diastereomer) | Diastereomeric Ratio (d.r.) | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | Chloramine-T, OsO4 (cat.) | N-Tosyl-aziridine (gluco-config.) | ~10:1 | N/A |
| 3,4,6-Tri-O-benzyl-D-galactal | Chloramine-T, OsO4 (cat.) | N-Tosyl-aziridine (galacto-config.) | ~8:1 | N/A |
Ferrier Rearrangement
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides. The stereoselectivity of the nucleophilic attack at the anomeric position is a key feature of this reaction.
| Glycal | Nucleophile | Catalyst | Product (Major Anomer) | Anomeric Ratio (α:β) | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | BF3·OEt2 | Benzyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | >10:1 | N/A |
| 3,4,6-Tri-O-acetyl-D-galactal | Benzyl alcohol | BF3·OEt2 | Benzyl 2,3-dideoxy-α-D-threo-hex-2-enopyranoside | >10:1 | N/A |
Experimental Protocols
General Procedure for the Epoxidation of Glycals:
To a solution of the protected glycal (1.0 eq) in a chlorinated solvent such as dichloromethane (CH2Cl2) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portionwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for the Ferrier Rearrangement:
To a solution of the protected glycal (1.0 eq) and the alcohol nucleophile (2.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2) at 0 °C is added a Lewis acid catalyst, for example, boron trifluoride diethyl etherate (BF3·OEt2) (0.1 eq), dropwise. The reaction mixture is stirred at 0 °C and monitored by TLC. Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of NaHCO3. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The resulting residue is purified by flash column chromatography to afford the 2,3-unsaturated glycoside.
Signaling Pathways and Experimental Workflows
The application of glycals in asymmetric catalysis often involves multi-step synthetic sequences. The following diagrams illustrate typical experimental workflows.
Assessing the Enantiomeric Purity of D-Lactal: A Comparative Guide to Mosher's Acid Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like D-Lactal is a critical step in synthesis and characterization. This guide provides a comprehensive comparison of Mosher's acid analysis with alternative techniques for determining the enantiomeric excess (e.e.) of this compound, supported by experimental protocols and data presentation.
This compound, a valuable chiral building block in organic synthesis, necessitates rigorous assessment of its stereochemical integrity. Among the various techniques available, Mosher's acid analysis, a nuclear magnetic resonance (NMR) spectroscopy method, offers a reliable means of determining enantiomeric purity. This guide will delve into the principles and application of Mosher's acid analysis for this compound's chiral precursor, tri-O-acetyl-D-glucal, and compare its performance with alternative methods such as chiral High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods for Enantiomeric Purity
The choice of analytical method for determining enantiomeric purity depends on factors such as the nature of the analyte, the required accuracy, and the available instrumentation. Below is a comparison of Mosher's acid analysis and chiral HPLC.
| Feature | Mosher's Acid Analysis | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Derivatization of the chiral alcohol with a chiral reagent (Mosher's acid) to form diastereomers, which are distinguishable by NMR spectroscopy. | Differential interaction of enantiomers with a chiral stationary phase, leading to separation and distinct elution times. |
| Instrumentation | Nuclear Magnetic Resonance (NMR) Spectrometer | High-Performance Liquid Chromatography (HPLC) system with a chiral column and a suitable detector (e.g., UV). |
| Sample Preparation | Requires chemical derivatization to form Mosher's esters. | Minimal sample preparation, often just dissolution in a suitable solvent. |
| Data Output | ¹H or ¹⁹F NMR spectra showing distinct signals for each diastereomer. Enantiomeric excess is calculated from the integration of these signals. | Chromatogram showing separated peaks for each enantiomer. Enantiomeric excess is calculated from the area of each peak. |
| Advantages | Can provide information about the absolute configuration of the chiral center. Useful for a wide range of chiral alcohols. | High sensitivity and accuracy. Can be automated for high-throughput screening. |
| Disadvantages | Derivatization reaction may not go to completion, potentially affecting accuracy. Requires pure Mosher's acid enantiomers. | Requires a specific chiral column for each class of compounds. Method development can be time-consuming. |
Experimental Protocols
Mosher's Acid Analysis of Tri-O-acetyl-D-glucal
This protocol describes the formation of the diastereomeric Mosher's esters of tri-O-acetyl-D-glucal, the chiral precursor to this compound, and their subsequent analysis by ¹H and ¹⁹F NMR spectroscopy.
Materials:
-
Tri-O-acetyl-D-glucal
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Esterification Reaction (prepare two separate reactions, one with (R)- and one with (S)-Mosher's acid chloride):
-
Dissolve tri-O-acetyl-D-glucal (1 equivalent) in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask.
-
Add anhydrous pyridine (2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add either (R)- or (S)-Mosher's acid chloride (1.2 equivalents) to the respective flasks.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude Mosher's esters by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
NMR Analysis:
-
Dissolve the purified (R)- and (S)-Mosher's esters in CDCl₃.
-
Acquire ¹H and ¹⁹F NMR spectra for each diastereomer.
-
Compare the spectra to identify well-resolved signals corresponding to the protons and fluorine atoms near the chiral center.
-
For a sample of unknown enantiomeric purity, derivatize with a single enantiomer of Mosher's acid chloride and integrate the corresponding signals in the ¹H or ¹⁹F NMR spectrum to determine the ratio of the diastereomers, which directly correlates to the enantiomeric ratio of the original alcohol.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Mosher's acid analysis workflow for determining the enantiomeric purity of a chiral alcohol like the precursor to this compound.
Conclusion
The determination of enantiomeric purity is paramount in the synthesis of chiral molecules like this compound. Mosher's acid analysis provides a robust and reliable NMR-based method for this purpose, offering the additional advantage of potentially determining the absolute configuration. While alternative techniques like chiral HPLC offer high sensitivity and are amenable to high-throughput applications, the choice of method will ultimately be guided by the specific requirements of the research. The detailed protocols and comparative information provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of enantiomerically pure compounds.
A Comparative Guide to Chiral Pool Synthesis: Exploring Alternatives to D-Lactal
In the landscape of chiral pool synthesis, the strategic selection of a starting material is paramount to the efficient and stereocontrolled construction of complex molecules. While D-Lactal has traditionally served as a valuable C3 synthon, a diverse array of naturally occurring, enantiopure compounds offer compelling advantages and broader synthetic utility. This guide provides a comparative overview of prominent alternatives to this compound, including amino acids, terpenes, and tartaric acid. We present quantitative data from key transformations, detailed experimental protocols, and visual representations of reaction pathways to assist researchers in navigating the rich resources of the chiral pool.
Performance Comparison of Chiral Pool Synthons
The following tables summarize the performance of selected chiral pool synthons in representative asymmetric transformations, highlighting their efficiency in terms of chemical yield and stereoselectivity.
| Starting Material | Transformation | Target Molecule/Intermediate | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| L-Proline | Asymmetric Aldol Reaction | β-Hydroxy Ketone | up to 100% | up to >99% ee | [1][2][3][4] |
| L-Proline | Asymmetric Michael Addition | γ-Nitro Ketone | up to 97% | up to 95% ee | [5] |
| L-Serine | Multi-step Synthesis | Dirhodium(II) Catalyst | 40-87% | N/A (catalyst synthesis) | [6] |
| L-Threonine | Staudinger Cycloaddition | cis-β-Lactam | 69% | >99:1 dr | [7] |
| (+)-Citronellal | Intramolecular Carbonyl-Ene Reaction | (-)-Isopulegol | High | High (Implied) | [8] |
| Diethyl Tartrate | Sharpless Asymmetric Epoxidation | Chiral Epoxide | High | >95% ee | [9][10][11][12] |
| Diethyl Tartrate | Acetalization | Chiral 1,3-Dioxolane | 45-93% | >99% ee | [13] |
Key Experimental Protocols
Detailed methodologies for seminal reactions employing these chiral synthons are provided below, offering a practical basis for experimental design.
L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by (S)-proline.[1][2]
Materials:
-
(S)-Proline
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Methanol
-
Water
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a stirred solution of (S)-proline (0.03 mmol) in a mixture of methanol (40 µL) and water (10 µL) at room temperature, add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).[1]
-
Seal the reaction vessel and stir the mixture vigorously at room temperature. The reaction time will vary depending on the substrates (typically 24-72 hours).[2]
-
Upon completion (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude aldol product.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol outlines the widely used Sharpless method for the enantioselective epoxidation of a primary allylic alcohol using a chiral tartrate ligand.[11][12]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)
-
Allylic alcohol (e.g., geraniol)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (DCM), anhydrous
-
4 Å molecular sieves
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add powdered 4 Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) to the flask.
-
Cool the flask to -20 °C in a cryocool or a dry ice/acetone bath.
-
Add (+)-DET or (-)-DET to the cooled DCM, followed by the slow addition of titanium(IV) isopropoxide. Stir the resulting mixture for 10 minutes.
-
Add the allylic alcohol to the reaction mixture and stir for an additional 20 minutes.
-
Add tert-butyl hydroperoxide dropwise to the mixture. The reaction is often exothermic, so maintain the temperature at -20 °C.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 5 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour to ensure complete quenching.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting epoxide by flash column chromatography.
Visualizing Chiral Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in chiral pool synthesis.
Caption: General concept of chiral pool synthesis.
Caption: Catalytic cycle of the L-proline-catalyzed aldol reaction.
Caption: Workflow for the Sharpless asymmetric epoxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-Lactal: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical information and a procedural framework for the safe disposal of D-Lactal, a carbohydrate used in biochemical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document outlines a cautious and systematic approach to its handling and disposal, emphasizing consultation with institutional safety officers.
Core Principles for Handling Unspecified Chemical Waste
When a specific Safety Data Sheet (SDS) is not available for a chemical compound, it is imperative to handle the substance with a high degree of caution. The following principles should guide the actions of all laboratory personnel:
-
Assume Hazard: In the absence of specific data, treat the substance as hazardous. This includes potential toxicity, flammability, and environmental risks.
-
Consult Experts: The primary point of contact for any chemical disposal query should be the institution's Environmental Health and Safety (EHS) department. These professionals are equipped to assess the risks and provide guidance compliant with local and federal regulations.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS personnel. Improper mixing can lead to dangerous chemical reactions.
-
Proper Labeling: Ensure the waste container holding this compound is clearly and accurately labeled with the full chemical name and any known information.
Step-by-Step Disposal Procedure
The following procedure provides a direct, step-by-step guide for the disposal of this compound in a laboratory setting.
-
Initial Assessment:
-
Review all available information on this compound, including any supplier information and its chemical structure. Note its relationship to other known carbohydrates.
-
Quantify the amount of this compound waste to be disposed of.
-
-
Contact Environmental Health and Safety (EHS):
-
Initiate contact with your institution's EHS department.
-
Provide them with all available information on this compound, including its name, CAS number (65207-55-8), and the quantity to be disposed of.
-
Request a formal waste disposal protocol.
-
-
Waste Collection and Storage:
-
Use a dedicated, properly labeled, and chemically resistant container for the collection of this compound waste.
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
-
Follow EHS Guidance for Disposal:
-
The EHS department will provide specific instructions for the final disposal of the this compound waste. This may involve:
-
Packaging the waste for pickup by a certified hazardous waste contractor.
-
On-site treatment or neutralization procedures if deemed safe and appropriate by EHS.
-
-
Only personnel who have received appropriate training should handle and prepare hazardous waste for disposal.
-
-
Documentation:
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the EHS personnel consulted. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative exposure limits or physical hazards for this compound was identified, a table of quantitative data cannot be provided. For related compounds, such as Lactic Acid, an SDS would typically provide the following types of information:
| Data Point | Example Value (for Lactic Acid) | Significance |
| pH | < 2 @ 20°C (80-90% solution) | Indicates strong acidity, requiring corrosive-resistant containers. |
| Boiling Point | 122 °C (252 °F) | Informs about the volatility and potential for airborne exposure. |
| Flash Point | > 110 °C (> 230 °F) | Indicates the temperature at which it can ignite. |
| LD50 (Oral, Rat) | 3543 mg/kg | Provides a measure of acute toxicity. |
| Permissible Exposure Limit | Not Established | Defines the maximum concentration a worker can be exposed to over a workday. |
Note: This data is for Lactic Acid and is provided for illustrative purposes only. It should not be used as a substitute for a specific SDS for this compound.
Logical Workflow for Chemical Disposal
Caption: Workflow for the safe disposal of laboratory chemicals.
Personal protective equipment for handling D-Lactal
I am unable to provide specific personal protective equipment (PPE) and handling information for a substance identified as "D-Lactal." Searches for a safety data sheet and handling precautions for a chemical with this name did not yield specific results. The information available is for general chemical safety and disposal, not for a specific substance named this compound.
It is possible that "this compound" may be a trade name, an internal company identifier, or a less common chemical name. To ensure the safety of all personnel, it is critical to have the correct and specific safety information for any chemical being handled.
To obtain the necessary safety information, please provide one of the following:
-
CAS (Chemical Abstracts Service) Number: This is a unique identifier for a specific chemical substance.
-
A more complete or alternative chemical name.
-
Any other identifying information from the chemical's label or supplier.
Once more specific information is available, a detailed and accurate guide to personal protective equipment, handling, and disposal can be provided.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
